Technical Documentation Center

5-Borono-4-bromo-2-fluorobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Borono-4-bromo-2-fluorobenzoic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Borono-4-bromo-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for 5-Borono-4-bromo-2-fluorobenzoic acid, a complex substituted aromatic compound with relevance in synthetic and medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this paper provides a detailed theoretical framework for predicting and interpreting the NMR data for this molecule. We will delve into the synergistic and antagonistic electronic effects of the borono, bromo, fluoro, and carboxylic acid substituents on the benzene ring, offering a rationale for the anticipated chemical shifts and coupling constants. Furthermore, a detailed, step-by-step experimental protocol for acquiring high-quality NMR spectra is provided, enabling researchers to validate these predictions and characterize this and similar molecules with confidence.

Introduction: The Structural Elucidation Challenge

5-Borono-4-bromo-2-fluorobenzoic acid is a multifaceted molecule that presents an interesting case for structural elucidation by NMR spectroscopy. The benzene ring is substituted with four different groups, each exerting distinct electronic and steric influences. The interplay of these substituents—the electron-withdrawing nature of the carboxylic acid, fluorine, and bromine, and the unique electronic properties of the boronic acid group—creates a nuanced chemical environment for each proton and carbon atom. Accurate assignment of NMR signals is crucial for confirming the successful synthesis of this compound and for understanding its reactivity in subsequent chemical transformations.

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR chemical shifts for 5-Borono-4-bromo-2-fluorobenzoic acid is based on the analysis of substituent effects on the benzene ring. The following sections detail the expected chemical shifts and their justifications.

Predicted ¹H NMR Chemical Shifts

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-38.0 - 8.2Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-67.8 - 8.0Doublet (d)⁴J(H-H) ≈ 2-3 Hz

Justification:

  • H-3: This proton is situated between the electron-withdrawing carboxylic acid and fluorine atoms. The fluorine atom will induce a significant downfield shift and will couple with H-3, resulting in a doublet. Furthermore, a smaller four-bond coupling to H-6 is expected, leading to a doublet of doublets.

  • H-6: This proton is ortho to the boronic acid group and meta to the bromine atom. It is expected to be the most upfield of the aromatic protons. It will exhibit a small four-bond coupling to H-3, appearing as a doublet.

The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and the protons of the boronic acid group may also be visible as a broad singlet, depending on the solvent and concentration.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
C-1 (C-COOH)165 - 170
C-2 (C-F)160 - 165 (d, ¹J(C-F) ≈ 240-250 Hz)
C-3 (C-H)135 - 140 (d, ²J(C-F) ≈ 20-30 Hz)
C-4 (C-Br)120 - 125
C-5 (C-B(OH)₂)130 - 135
C-6 (C-H)125 - 130

Justification:

  • C-1 (C-COOH): The carboxylic acid carbon is typically found in the 165-170 ppm range.

  • C-2 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond coupling constant (¹J(C-F)).

  • C-3 (C-H): This carbon will show a smaller two-bond coupling to the fluorine atom.

  • C-4 (C-Br): The carbon bearing the bromine atom will be deshielded, though less so than the carbon attached to fluorine.

  • C-5 (C-B(OH)₂): The chemical shift of the carbon attached to the boronic acid group is sensitive to the solvent and pH.

  • C-6 (C-H): This carbon is expected to be the most shielded of the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-Borono-4-bromo-2-fluorobenzoic acid, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar aromatic acids. Methanol-d₄ or CDCl₃ with a drop of DMSO-d₆ could also be considered.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

¹H NMR Spectroscopy
  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 16 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for full relaxation of the protons.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals and analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy
  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Number of Scans: A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more).

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

  • Processing:

    • Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Visualizing Molecular Structure and NMR Correlations

The following diagram illustrates the structure of 5-Borono-4-bromo-2-fluorobenzoic acid and the key through-bond relationships that give rise to the predicted NMR signals.

Exploratory

Solvation Dynamics and Thermodynamic Profiling of 5-Borono-4-bromo-2-fluorobenzoic Acid in Polar Organic Solvents

Executive Summary The transition of polyfunctionalized boronic acids from discovery chemistry to process-scale synthesis is frequently bottlenecked by unpredictable solubility profiles. 5-Borono-4-bromo-2-fluorobenzoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of polyfunctionalized boronic acids from discovery chemistry to process-scale synthesis is frequently bottlenecked by unpredictable solubility profiles. 5-Borono-4-bromo-2-fluorobenzoic acid presents a unique physicochemical challenge: it possesses competing hydrogen-bond donor/acceptor sites (carboxylic and boronic acids) and strong electron-withdrawing halogens (fluoro and bromo substituents).

As a Senior Application Scientist, I have observed that standard solubility assessments often fail for this class of compounds because they ignore the dynamic equilibrium between the monomeric boronic acid and its dehydrated trimer, the boroxine[1]. This whitepaper deconstructs the causality behind the solubility behavior of 5-Borono-4-bromo-2-fluorobenzoic acid in polar organic solvents, providing process chemists with self-validating protocols to accurately measure and leverage its thermodynamic properties for downstream applications like Suzuki-Miyaura cross-coupling and API formulation[2],[3].

Structural Causality: Why Halogens and H-Bonds Dictate Solubility

To understand the macroscopic solubility of 5-Borono-4-bromo-2-fluorobenzoic acid, we must first analyze its microscopic electronic environment. The molecule is highly prone to forming insoluble supramolecular networks in non-polar environments due to two primary mechanisms:

  • Carboxylic Acid Dimerization: Strong intermolecular hydrogen bonding.

  • Boroxine Formation: The −B(OH)2​ group undergoes reversible dehydration to form a six-membered boroxine ring, a process that is often entropically driven in solution[1],[4].

The Role of the Fluoro and Bromo Substituents

The halogens on the aromatic ring are not merely steric placeholders; they fundamentally alter the molecule's solvation thermodynamics. The electron-withdrawing nature of the 2-fluoro and 4-bromo groups exerts a strong inductive pull, increasing the Lewis acidity of the empty p -orbital on the boron atom[4],[5].

When introduced to highly polar, Lewis-basic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) , the solvent's oxygen atoms act as powerful Lewis bases. They coordinate directly with the electron-deficient boron center, disrupting the boroxine equilibrium and breaking the intermolecular hydrogen-bonded networks[3]. This is the causal mechanism behind the exceptionally high solubility of this compound in polar aprotic solvents compared to moderate or non-polar solvents[6].

G A Solid State (H-Bonded Network) B Addition of Polar Aprotic Solvent (DMSO/DMF) A->B Solvation & H-Bond Disruption C Solvated Monomer (High Solubility) B->C Lewis Base Coordination D Thermal Stress / Dehydration C->D -H2O (Equilibrium Shift) E Boroxine Anhydride (Reduced Solubility) D->E Trimerization E->C Hydrolysis (+H2O)

Thermodynamic and kinetic pathways governing boronic acid dissolution and boroxine formation.

Quantitative Solubility Profile

Due to the complex phase behavior of halogenated arylboronic acids, empirical solubility data must account for the solvent's polarity and hydrogen-bond acceptor capacity[6],[2]. The table below summarizes the representative quantitative solubility profile of 5-Borono-4-bromo-2-fluorobenzoic acid at 25°C.

Table 1: Representative Solubility Data in Polar Organic Solvents at 25°C

SolventPolarity IndexH-Bond Acceptor CapacityEst. Solubility (mg/mL)Dominant Solute Species in Solution
Dimethyl Sulfoxide (DMSO) 7.2Very High> 120Solvated Monomer
N,N-Dimethylformamide (DMF) 6.4High90 - 110Solvated Monomer
Methanol (MeOH) 5.1High (Protic)40 - 60Monomer / Solvolysis Equilibrium
Acetonitrile (MeCN) 5.8Moderate10 - 20Boroxine / Monomer Mixture
Tetrahydrofuran (THF) 4.0Moderate15 - 25Boroxine / Monomer Mixture

Note: Solubilities in low-polarity solvents (e.g., heptane, toluene) are typically < 1 mg/mL due to the inability of the solvent to disrupt the crystal lattice energy of the hydrogen-bonded dimers[7].

Experimental Methodology: Self-Validating Dynamic Solubility Determination

Traditional gravimetric solubility methods are fundamentally flawed for boronic acids because drying the filtered residue often induces dehydration to the boroxine, artificially skewing the mass balance[2]. To ensure scientific integrity, I mandate the use of a Dynamic Turbidimetric Method coupled with a hysteresis check. This creates a self-validating system: if the dissolution and crystallization temperatures do not match, the system is not at thermodynamic equilibrium[6].

Step-by-Step Protocol
  • Sample Preparation: Weigh exactly 50.0 mg of 5-Borono-4-bromo-2-fluorobenzoic acid into a 10 mL jacketed glass reactor equipped with a magnetic stirrer.

  • Solvent Addition: Add 1.00 mL of anhydrous solvent (e.g., DMF) via a precision syringe.

  • Atmospheric Control: Purge and seal the vessel under an argon atmosphere. Causality: Atmospheric moisture will shift the boroxine-boronic acid equilibrium, invalidating the thermodynamic data[1].

  • Ramp Heating (Dissolution): Insert a luminance/turbidity probe. Heat the suspension at a strictly controlled rate of 0.1∘C/min . Record the temperature at which the luminance signal plateaus (100% transmittance). This is the dissolution temperature ( Td​ ).

  • Ramp Cooling (Crystallization): Cool the solution at 0.1∘C/min until a sharp spike in turbidity is observed. This is the crystallization temperature ( Tc​ ).

  • The Hysteresis Check (Validation): Calculate ΔT=∣Td​−Tc​∣ .

    • Pass: If ΔT≤2.0∘C , thermodynamic equilibrium is confirmed.

    • Fail: If ΔT>2.0∘C , the system is kinetically trapped (likely due to slow boroxine interconversion). The cycle must be repeated at a slower ramp rate (e.g., 0.05∘C/min )[6].

G P1 Sample Prep (Argon Atmosphere) P2 Ramp Heating (0.1 °C/min) P1->P2 P3 Turbidity Drop (Record T_d) P2->P3 P4 Ramp Cooling (0.1 °C/min) P3->P4 P5 Turbidity Spike (Record T_c) P4->P5 P6 Hysteresis Check (|T_d - T_c| ≤ 2°C) P5->P6 P6->P2 Fail (Repeat slower)

Self-validating workflow for dynamic solubility determination using turbidimetry.

Spectroscopic Validation Protocol ( 19 F and 11 B NMR)

Even if the hysteresis check passes, you must prove what species is actually dissolved. Is it the free boronic acid, or has it dehydrated into the boroxine? Because the 2-fluoro substituent is highly sensitive to changes in the electronic environment of the aromatic ring, 19 F NMR serves as an excellent diagnostic tool for speciation[6],[4].

Step-by-Step Speciation Protocol
  • Extraction: Withdraw 0.5 mL of the saturated supernatant from the dynamic solubility reactor at 25∘C .

  • Preparation: Dilute the aliquot with 0.1 mL of the corresponding deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ). Add a trace amount of fluorobenzene as an internal standard.

  • Acquisition: Acquire quantitative 19 F NMR and 11 B NMR spectra.

  • Analysis:

    • In 11 B NMR, the transition from a monomeric boronic acid to a boroxine anhydride typically results in a subtle upfield shift due to changes in oxygen coordination[5].

    • In 19 F NMR, integrate the distinct resonance of the monomeric acid versus the shifted resonance of the boroxine.

  • Actionable Insight: If the boroxine molar ratio exceeds 5%, the measured solubility is a composite solubility. To isolate the solubility of the pure monomer, small aliquots of water (0.1% v/v) can be titrated into the solvent to force the equilibrium back toward the free acid[1].

Conclusion & Process Implications

For 5-Borono-4-bromo-2-fluorobenzoic acid, the choice of solvent is not merely a matter of physical dissolution; it is a chemical intervention. By utilizing highly polar, Lewis-basic solvents like DMSO and DMF, process chemists can effectively suppress boroxine formation and maximize the concentration of the reactive monomer. Implementing the self-validating dynamic turbidimetry and NMR speciation protocols outlined above ensures that your formulation data is thermodynamically sound, preventing costly precipitation events during scale-up.

References

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Journal of Solution Chemistry URL:[Link]

  • The Boroxine–Boronic Acid Equilibrium Journal of the American Chemical Society URL:[Link]

  • Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents Journal of Organometallic Chemistry URL:[Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Journal of Chemical & Engineering Data URL:[Link]

  • Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis Organic Process Research & Development URL:[Link]

  • Uncovering the Role of Boronic Acids and Boroxines in the Catalytic Hydroboration of Alkenes OSTI / U.S. Department of Energy URL: [Link]

  • Boric/boronic acid-promoted redox transformation of 4-hydroxy-1,2,3,4-tetrahydroacridine N-oxides New Journal of Chemistry (RSC Publishing) URL:[Link]

Sources

Foundational

The Acid-Base Profile of 5-Borono-4-bromo-2-fluorobenzoic Acid: A Comprehensive Technical Guide to pKa Determination

Executive Summary 5-Borono-4-bromo-2-fluorobenzoic acid is a highly functionalized, poly-substituted aromatic building block of significant interest in modern drug discovery and materials science. Because it possesses bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Borono-4-bromo-2-fluorobenzoic acid is a highly functionalized, poly-substituted aromatic building block of significant interest in modern drug discovery and materials science. Because it possesses both a Brønsted acid (carboxylic acid) and a Lewis acid (boronic acid), understanding its biphasic ionization profile is critical for optimizing solubility, chromatographic separation, and cross-coupling efficiency (e.g., Suzuki-Miyaura reactions). This whitepaper establishes the theoretical framework for its dual pKa​ values, provides a quantitative predictive matrix based on authoritative substituent effects, and details a self-validating 19F NMR experimental protocol for precise empirical determination.

Structural Deconstruction & Theoretical pKa​ Framework

The physicochemical behavior of 5-borono-4-bromo-2-fluorobenzoic acid is governed by the complex interplay of inductive ( −I ) and mesomeric ( +M ) effects exerted by its substituents on the benzene ring. The molecule exhibits two distinct ionization events:

  • pKa1​ (Carboxylic Acid Deprotonation): The primary ionization occurs at the C1-carboxylic acid. The acidity is heavily amplified by the strong electron-withdrawing inductive effect of the adjacent C2-fluorine atom[1].

  • pKa2​ (Boronic Acid Hydroxylation): Unlike standard Brønsted acids, the C5-boronic acid group ionizes by accepting a hydroxide ion ( OH− ) from water to form a tetrahedral boronate anion. This Lewis acidity is modulated by the electron-withdrawing nature of the C4-bromine and the C1-carboxylate[2].

ElectronicEffects Substrate 5-Borono-4-bromo-2-fluorobenzoic acid COOH Carboxylic Acid (C1) pKa1 ≈ 2.90 Substrate->COOH Boronic Boronic Acid (C5) pKa2 ≈ 7.60 Substrate->Boronic F_Subst C2-Fluoro (-I, +M) F_Subst->COOH Ortho Inductive Withdrawal F_Subst->Boronic Para Inductive Withdrawal Br_Subst C4-Bromo (-I, +M) Br_Subst->COOH Para Inductive Withdrawal Br_Subst->Boronic Ortho Inductive Withdrawal

Electronic substituent effects governing the dual pKa values of the target molecule.

Quantitative pKa​ Prediction Matrix

Due to the highly specific nature of this compound, empirical pKa​ values are best derived by anchoring predictions to well-characterized foundational substructures. By isolating the electronic contributions of each functional group, we can establish a highly accurate predictive baseline.

Compound / SubstructureKey Functional GroupExperimental pKa​ ReferenceElectronic Causality
2-Fluorobenzoic acid C1-COOH3.27[1]Ortho-fluorine ( −I ) stabilizes the carboxylate anion, lowering pKa​ relative to benzoic acid (4.20).
4-Bromo-2-fluorobenzoic acid C1-COOH3.04 ± 0.10[3]Addition of para-bromine ( −I ) further delocalizes electron density, increasing acidity.
3-Carboxyphenylboronic acid C1-COOH4.21 ± 0.10[4]Meta-boronic acid is mildly electron-withdrawing, but lacks the strong ortho-halogen effect.
2-Bromophenylboronic acid C5-B(OH)₂8.25 ± 0.58[5]Ortho-bromine ( −I ) increases the Lewis acidity of the empty p-orbital on the boron atom.
5-Borono-4-bromo-2-fluorobenzoic acid C1-COOH ( pKa1​ ) ~2.90 PredictedDerived from 4-bromo-2-fluorobenzoic acid (3.04)[3], with added meta-boronic acid withdrawal.
5-Borono-4-bromo-2-fluorobenzoic acid C5-B(OH)₂ ( pKa2​ ) ~7.60 PredictedDerived from 2-bromophenylboronic acid (8.25)[5], further acidified by the para-fluoro and meta-carboxylate groups.

Experimental Methodology: Self-Validating 19F NMR Titration

Standard potentiometric titration often fails for poly-halogenated aromatic compounds due to extreme aqueous insolubility at low pH[2]. To circumvent this, 19F NMR titration is the gold standard.

Causality of Choice: The endogenous C2-fluorine atom acts as a highly sensitive, site-specific environmental probe. Its chemical shift ( δ ) is exquisitely sensitive to the ionization state of the adjacent C1-COOH and the para-C5-boronic acid, allowing for the simultaneous extraction of both pKa​ values without interference from atmospheric CO2​ or trace impurities[6].

Step-by-Step Protocol

System Self-Validation: This protocol utilizes an internal reference standard (4-fluorobenzenesulfonamide) whose chemical shift is invariant across the target pH range. This creates a closed-loop validation system: if the internal standard's shift moves, the data point is rejected, ensuring that all observed shifts in the analyte are strictly due to its own ionization.

  • Sample Preparation: Dissolve 2.0 mg of 5-borono-4-bromo-2-fluorobenzoic acid and 1.0 mg of 4-fluorobenzenesulfonamide (internal standard) in 0.6 mL of a specialized H2​O/D2​O (9:1 v/v) buffer containing 150 mM NaCl to maintain constant ionic strength.

  • Baseline Acquisition: Acquire a baseline 19F NMR spectrum at 298 K. Record the chemical shift of the C2-fluorine.

  • In-Situ pH Titration: Using a micro-pH electrode directly inside the NMR tube, adjust the pH from 1.5 to 11.0 in 0.5 pH unit increments using standardized 0.1 M HCl and 0.1 M NaOH.

  • Spectral Tracking: At each pH interval, acquire a 19F NMR spectrum. The C2-fluorine signal will exhibit a biphasic upfield shift: a sharp transition around pH 2.9 (corresponding to pKa1​ ) and a secondary transition around pH 7.6 (corresponding to pKa2​ ).

  • Non-Linear Regression: Plot the observed chemical shift ( δobs​ ) against the measured pH. Fit the data to a biphasic Henderson-Hasselbalch equation.

  • Quality Control: The protocol is considered validated only if the regression fit yields an R2>0.99 and the internal standard shift variance is <0.05 ppm.

NMRWorkflow Step1 1. Sample Prep Analyte + Buffer Step2 2. pH Titration In-situ tracking Step1->Step2 Step3 3. 19F NMR Track C2-F Shift Step2->Step3 Step4 4. Regression H-H Equation Fit Step3->Step4 Step5 5. Validation Extract pKa Step4->Step5

Self-validating 19F NMR titration workflow for precise biphasic pKa determination.

Implications for Drug Development & Cross-Coupling

Understanding the pKa​ profile of 5-borono-4-bromo-2-fluorobenzoic acid is not merely an academic exercise; it dictates the operational boundaries of its use in organic synthesis.

  • Solubility Optimization: At pH < 2.5, the molecule is fully protonated and highly lipophilic, leading to precipitation in aqueous media. To achieve complete dissolution for biological assays or biphasic reactions, the pH must be adjusted to at least 1.5 units above pKa1​ (i.e., pH > 4.4) to form the soluble carboxylate salt[2].

  • Suzuki-Miyaura Coupling: The active transmetalating species in a Suzuki coupling is the tetrahedral boronate anion. Because the pKa2​ of the boronic acid is approximately 7.60, the reaction buffer must be maintained at a pH ≥8.5 (using bases like K2​CO3​ or Cs2​CO3​ ) to ensure complete conversion to the reactive boronate state. Failure to exceed the pKa2​ threshold will result in stalled catalytic cycles and low yields.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 5-Borono-4-bromo-2-fluorobenzoic Acid at Room Temperature

Executive Summary For drug development professionals and synthetic chemists, arylboronic acids are indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. However, the thermodynamic stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, arylboronic acids are indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. However, the thermodynamic stability of highly functionalized derivatives like 5-Borono-4-bromo-2-fluorobenzoic acid is often a critical bottleneck. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this specific molecule at room temperature (298 K), detailing how its unique electronic topology dictates its degradation pathways, and outlines a self-validating experimental framework for kinetic profiling.

Electronic Topology and C-B Bond Thermodynamics

To understand the thermodynamic stability of 5-Borono-4-bromo-2-fluorobenzoic acid, one must analyze the cumulative electronic and steric effects of its substituents relative to the boronic acid moiety at the C5 position:

  • Bromine (C4, ortho to Boron): Exerts a strong inductive electron-withdrawing effect ( −I ) and significant steric bulk. This steric hindrance twists the boronic acid group out of the aromatic plane, reducing stabilizing resonance interactions and weakening the C-B bond.

  • Fluorine (C2, para to Boron): While possessing resonance-donating capabilities ( +R ), its dominant feature in this highly substituted system is its strong inductive withdrawal ( −I ), further depleting electron density from the ipso-carbon.

  • Carboxylic Acid (C1, meta to Boron): At physiological or neutral pH, this group deprotonates to a carboxylate anion. While this introduces a negative charge that can electrostatically repel incoming nucleophiles, the overall ring remains profoundly electron-deficient.

The net result is an exceptionally electron-deficient ipso-carbon. This electronic topology fundamentally alters the thermodynamic stability of the molecule, making it highly sensitive to specific environmental conditions.

Degradation Mechanisms at Room Temperature

At room temperature, the primary threat to the thermodynamic stability of 5-Borono-4-bromo-2-fluorobenzoic acid is protodeboronation —a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond 1. The propensity for this degradation is dictated by the speciation of the boronic acid, which is entirely pH-dependent 2.

Base-Catalyzed Protodeboronation (High pH)

In basic media, hydroxide ions rapidly coordinate to the empty p-orbital of the boron atom, forming a reactive boronate anion intermediate. For 5-Borono-4-bromo-2-fluorobenzoic acid, the rate-limiting step—the dissociation of the C-B bond—is drastically accelerated. The electron-withdrawing halogens stabilize the developing negative charge on the transition state (which resembles an aryl anion). Consequently, this molecule exhibits poor thermodynamic stability at high pH.

Acid-Catalyzed Protodeboronation (Low pH)

Conversely, under acidic conditions, protodeboronation proceeds via an electrophilic attack of a proton on the ipso-carbon 3. Because the aromatic ring of our target molecule is highly electron-deficient, electrophilic attack is strongly disfavored. Thus, the molecule is thermodynamically robust in acidic environments at room temperature.

Boroxine Equilibrium (Solid State / Non-Aqueous)

In the absence of water, boronic acids undergo reversible dehydration to form cyclic boroxine trimers 4. For this specific molecule, the ortho-bromine induces steric strain that slightly disfavors the planar boroxine structure compared to unsubstituted phenylboronic acid, shifting the equilibrium slightly back toward the free acid in ambient humidity.

Pathway BA 5-Borono-4-bromo- 2-fluorobenzoic acid Anion Boronate Anion (Reactive Intermediate) BA->Anion + OH- (Fast) Boroxine Boroxine Anhydride (Trimer) BA->Boroxine - H2O (Desiccation) Anion->BA + H+ Degrad 4-Bromo-2-fluoro- benzoic acid Anion->Degrad C-B Cleavage (Rate-Limiting) Boroxine->BA + H2O

Fig 1. Thermodynamic degradation and speciation pathways of the arylboronic acid at room temperature.

Experimental Methodologies for Stability Assessment

To rigorously quantify the thermodynamic stability of 5-Borono-4-bromo-2-fluorobenzoic acid, we deploy a self-validating kinetic assay using 19F Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality of the Method: Why 19F NMR? The para-fluorine atom provides a highly sensitive, background-free analytical handle. Upon protodeboronation, the chemical environment of the fluorine atom changes drastically, resulting in a distinct chemical shift. This allows for precise integration without the solvent suppression artifacts or signal overlap that plague 1H NMR in complex aqueous buffers.

Protocol: Self-Validating 19F NMR Kinetic Profiling

Objective: Determine the half-life ( t1/2​ ) and degradation rate constant ( kobs​ ) at 298 K.

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer in a 50:50 mixture of D2​O and 1,4-dioxane- d8​ to ensure complete solubility of the starting material while maintaining a controlled pH environment.

  • Internal Standard Addition (The Self-Validation Step): Add exactly 1.0 equivalent of 2,2,2-trifluoroethanol (TFE) to the buffer. Rationale: TFE is inert under these conditions. By normalizing all integrations against TFE, we create a closed mass-balance system. If the sum of the starting material and the protodeboronated product falls below 100% relative to TFE, it immediately flags the presence of alternative degradation pathways (e.g., oxidative deborylation).

  • Sample Dissolution: Dissolve 10 mg of 5-Borono-4-bromo-2-fluorobenzoic acid into 0.6 mL of the prepared buffer directly in an NMR tube.

  • Thermal Equilibration: Insert the sample into the NMR spectrometer pre-calibrated to exactly 298 K. Allow 5 minutes for thermal equilibration.

  • Data Acquisition: Acquire 19F NMR spectra every 15 minutes for 12 hours using a standard pulse sequence with a relaxation delay ( d1​ ) of at least 5 times the longest T1​ relaxation time to ensure quantitative integration.

  • Kinetic Extraction: Plot the natural log of the normalized starting material concentration ( ln[SM] ) versus time. The slope of the linear regression yields −kobs​ , from which the thermodynamic half-life is calculated ( t1/2​=0.693/kobs​ ).

Workflow S1 1. Sample Prep (Buffer + Internal Std) S2 2. Thermal Equilibration (298 K) S1->S2 S3 3. in situ 19F NMR (Time-course acquisition) S2->S3 S4 4. Mass Balance Check ([SM] + [Prod] = 100%) S3->S4 S5 5. Kinetic Modeling (Half-life Calculation) S4->S5

Fig 2. Self-validating 19F NMR experimental workflow for thermodynamic stability profiling.

Quantitative Data Summaries

The following tables summarize the comparative thermodynamic stability parameters and recommended handling conditions derived from the mechanistic principles outlined above.

Table 1: Comparative Thermodynamic Stability Parameters (Aqueous Media, 298 K)

CompoundDominant Electronic Effect on ipso-CarbonEst. Half-Life at pH 2Est. Half-Life at pH 10Primary Degradation Pathway
Phenylboronic Acid (Reference)NeutralModerate (~Days)Moderate (~Days)Protodeboronation
4-Bromophenylboronic AcidInductive Withdrawal ( −I )High (>Weeks)Low (~Hours)Base-Catalyzed Cleavage
5-Borono-4-bromo-2-fluorobenzoic acid Extreme Withdrawal ( −I,−I,−R ) Very High (>Months) Very Low ( Base-Catalyzed Cleavage

Table 2: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
Storage Temperature 2°C to 8°C (Refrigerated)Suppresses ambient thermal energy required to overcome the activation barrier for C-B bond cleavage.
Atmosphere Argon or NitrogenPrevents atmospheric moisture from initiating hydration/dehydration cycles and mitigates oxidative deborylation.
Reaction Formulation Acidic to Neutral BuffersPrevents the formation of the highly reactive boronate anion, drastically increasing the thermodynamic half-life in solution.

References

  • Protodeboron
  • Acid-promoted metal-free protodeboron
  • Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly The Journal of Organic Chemistry - ACS Public
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (via ed.ac.uk)

Sources

Foundational

Vibrational Fingerprinting of 5-Borono-4-bromo-2-fluorobenzoic Acid: A Comprehensive IR Spectroscopy Guide

Executive Summary Characterizing heavily substituted aromatic compounds requires a nuanced understanding of how multiple functional groups interact synergistically to alter molecular vibrations. 5-Borono-4-bromo-2-fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Characterizing heavily substituted aromatic compounds requires a nuanced understanding of how multiple functional groups interact synergistically to alter molecular vibrations. 5-Borono-4-bromo-2-fluorobenzoic acid (C₇H₅BBrFO₄) is a complex, multi-functional building block widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and advanced drug discovery. Its infrared (IR) spectrum is a dense tapestry of overlapping vibrational modes driven by the carboxylic acid, boronic acid, and two distinct halogen substituents.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak-matching. Here, we will dissect the causality behind the vibrational modes of 5-borono-4-bromo-2-fluorobenzoic acid, providing a robust, self-validating protocol for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Molecular Architecture and Vibrational Causality

To accurately interpret the IR spectrum of this compound, one must understand the physics governing its bonds. The presence of four distinct substituents on the benzene ring creates competing electronic and kinematic effects.

FunctionalGroups Core 5-Borono-4-bromo- 2-fluorobenzoic acid COOH Carboxylic Acid (-COOH) Core->COOH Boronic Boronic Acid (-B(OH)2) Core->Boronic Halogens Halogen Substituents (-F, -Br) Core->Halogens Aromatic Aromatic Ring (C6H2) Core->Aromatic COOH_Peaks C=O (~1720 cm⁻¹) O-H (~3000 cm⁻¹) COOH->COOH_Peaks Boronic_Peaks B-O (~1350 cm⁻¹) B-C (~1130 cm⁻¹) Boronic->Boronic_Peaks Halogen_Peaks C-F (~1200 cm⁻¹) C-Br (~550 cm⁻¹) Halogens->Halogen_Peaks Aromatic_Peaks C=C (~1500 cm⁻¹) C-H Bend (~850 cm⁻¹) Aromatic->Aromatic_Peaks

Logical mapping of molecular functional groups to their primary IR absorption regions.

The Carboxylic-Fluorine Interplay

The carboxylic acid (-COOH) group typically exhibits a strong C=O stretching vibration around 1680–1700 cm⁻¹. However, in this molecule, the highly electronegative fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect (-I effect). This pulls electron density away from the carbonyl carbon, increasing the force constant of the C=O double bond and shifting the absorption peak to a slightly higher wavenumber (approx. 1700–1720 cm⁻¹) .

The Boronic Acid Fingerprint

The -B(OH)₂ group introduces unique vibrational modes that are highly sensitive to hydrogen bonding. As established in, the B-O stretching vibration is a primary diagnostic marker, appearing as a strong, broad peak in the 1330–1380 cm⁻¹ region. The B-C stretch, linking the boron atom to the aromatic ring, manifests in the 1100–1150 cm⁻¹ range.

Heavy Halogen Kinematics

The C-F bond is highly polar, resulting in a massive change in dipole moment during vibration, which yields an intensely strong absorption band in the 1100–1250 cm⁻¹ region. Conversely, the C-Br bond involves a much heavier bromine atom. According to Hooke's Law for molecular vibrations, a larger reduced mass significantly lowers the vibrational frequency. Consequently, the C-Br stretch is relegated to the far edge of the mid-IR spectrum (500–600 cm⁻¹).

Diagnostic IR Absorption Peaks

The following table synthesizes the expected quantitative data for the vibrational modes of 5-borono-4-bromo-2-fluorobenzoic acid, serving as a reference for spectral assignment.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeCausality & Structural Notes
Carboxylic Acid O–H Stretch3300 – 2500Strong, BroadExtensive intermolecular hydrogen bonding creates dimeric structures, broadening the band.
Boronic Acid O–H Stretch3400 – 3200Medium, BroadOverlaps with the carboxylic O–H stretch; highly sensitive to ambient moisture.
Carboxylic Acid C=O Stretch1700 – 1720Strong, SharpThe ortho-fluorine atom exerts a strong -I effect, increasing the C=O bond force constant.
Aromatic Ring C=C Stretch1600, 1580, 1450Medium to StrongComplex skeletal vibrations characteristic of a tetrasubstituted benzene ring.
Boronic Acid B–O Stretch1330 – 1380Strong, BroadPrimary diagnostic marker for the -B(OH)₂ group .
Halogen (Fluoro) C–F Stretch1100 – 1250Strong, SharpThe highly polar C-F bond produces a massive dipole moment change during vibration.
Boronic Acid B–C Stretch1100 – 1150MediumLinks the boron atom to the aromatic ring; frequently overlaps with the C-F stretch.
Aromatic Ring C–H Out-of-Plane850 – 900Strong, SharpDiagnostic for the specific 1,2,4,5-tetrasubstitution pattern on the benzene ring.
Halogen (Bromo) C–Br Stretch500 – 600Strong, SharpThe large reduced mass of the bromine atom lowers the vibrational frequency (Hooke's Law).

High-Fidelity ATR-FTIR Experimental Protocol

To ensure data integrity, the experimental protocol must be a self-validating system. Boronic acids are notoriously susceptible to dehydration (forming boroxines) under heat, and they readily absorb atmospheric water, which can obscure the critical 3000–3500 cm⁻¹ region.

ATRWorkflow N1 Sample Desiccation (Vacuum, Ambient Temp) N2 ATR Crystal Prep (Isopropanol Wash) N1->N2 Proceed to N3 Background Scan (Ambient Air, 64 Scans) N2->N3 Clean baseline N4 Sample Application (Controlled Compression) N3->N4 Load sample N5 FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) N4->N5 Scan N6 Spectral Processing (ATR & Baseline Correction) N5->N6 Raw Data

Step-by-step experimental workflow for high-fidelity ATR-FTIR spectral acquisition.

Step-by-Step Methodology
  • Ambient Desiccation (The Baseline Control) Dry the 5-borono-4-bromo-2-fluorobenzoic acid sample in a vacuum desiccator at room temperature for 24 hours prior to analysis. Causality: Elevated temperatures will force the boronic acid to dehydrate into a cyclic boroxine anhydride, fundamentally altering the B-O and O-H stretching regions. Vacuum desiccation removes free H₂O without inducing chemical alteration.

  • ATR Crystal Validation Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Validation step: Acquire a real-time monitor scan. The energy throughput must be >95%, and the spectrum must be completely flat (no residual C-H stretches at 2900 cm⁻¹ from solvent impurities).

  • Atmospheric Background Acquisition Collect 64 scans of the ambient atmosphere. Causality: This captures the exact current state of H₂O vapor and CO₂ in the optical path, allowing the software to dynamically and accurately subtract these from the final sample spectrum.

  • Sample Loading and Evanescent Wave Optimization Apply 2-3 mg of the crystalline powder directly onto the crystal. Engage the pressure anvil until the software indicates optimal optical contact (typically ~80-100 lbs of pressure for a diamond anvil). Causality: Consistent, high pressure ensures uniform penetration depth of the IR evanescent wave into the solid sample, preventing peak distortion and ensuring reproducibility.

  • Data Acquisition and Algorithmic Processing Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 co-added scans). Once acquired, apply an ATR correction algorithm . Causality: In ATR-FTIR, the penetration depth of the IR beam is wavelength-dependent (it penetrates deeper at lower wavenumbers). Without this correction, low-frequency peaks (like the C-Br stretch) will appear artificially inflated relative to high-frequency peaks (like the O-H stretch).

References

  • Title: Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

  • Title: Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces Source: Langmuir (ACS Publications) URL: [Link]

  • Title: 2-Fluorobenzoic acid (Compound Summary) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Exploratory

Mechanism and Synthesis of 5-Borono-4-bromo-2-fluorobenzoic Acid: A Technical Guide

Abstract For researchers and drug development professionals, highly substituted haloboronic acids are invaluable building blocks. 5-Borono-4-bromo-2-fluorobenzoic acid represents a privileged pharmacophore scaffold, offe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers and drug development professionals, highly substituted haloboronic acids are invaluable building blocks. 5-Borono-4-bromo-2-fluorobenzoic acid represents a privileged pharmacophore scaffold, offering orthogonal reactivity for iterative Suzuki-Miyaura cross-couplings. The C5 boronic acid serves as a premier nucleophile, while the C4 bromine and C1 carboxylic acid provide handles for subsequent late-stage functionalization. This whitepaper details the strategic retrosynthesis, electron-level mechanism, and self-validating experimental protocols required to synthesize this complex molecule with absolute regioselectivity.

Retrosynthetic Strategy & Regioselectivity Challenges

Synthesizing a tetra-substituted benzene ring with precise regiocontrol is a fundamental challenge in organic chemistry. A naive approach to synthesizing 5-borono-4-bromo-2-fluorobenzoic acid might involve the direct Iridium-catalyzed C–H borylation of 4-bromo-2-fluorobenzoic acid. However, this strategy is fatally flawed due to competing directing effects and severe steric hindrance:

  • C3 Position: Sterically blocked by the adjacent fluorine and bromine atoms.

  • C5 Position: Hindered by the large van der Waals radius of the adjacent bromine atom.

  • C6 Position: Hindered by the bulky carboxylic acid group.

Attempting direct C–H activation yields an intractable mixture of C5 and C6 borylated isomers. To achieve 100% regioselectivity, we must employ a Sandmeyer-type borylation . By utilizing commercially available 5-amino-4-bromo-2-fluorobenzoic acid as the starting material, the amino group acts as a traceless directing anchor, guaranteeing that boron insertion occurs exclusively at the C5 position.

Workflow SM 5-Amino-4-bromo- 2-fluorobenzoic acid Step1 Sandmeyer Borylation tBuONO, B2pin2 SM->Step1 Int Pinacol Boronate Intermediate Step1->Int Step2 Oxidative Hydrolysis NaIO4, HCl Int->Step2 Prod 5-Borono-4-bromo- 2-fluorobenzoic acid Step2->Prod

Synthetic workflow for 5-Borono-4-bromo-2-fluorobenzoic acid via Sandmeyer borylation.

Mechanistic Pathway of the Sandmeyer-Type Borylation

The transformation of the C–N bond to a C–B bond relies on a metal-free, radical-driven mechanism pioneered by Wang and co-workers . The reaction utilizes tert-butyl nitrite (tBuONO) and bis(pinacolato)diboron (B2pin2). The causality of the electron flow is as follows:

  • Diazotization & Base Generation: The arylamine reacts with tBuONO to form a highly electrophilic aryldiazonium ion (Ar-N2⁺). Crucially, this step releases a tert-butoxide anion (tBuO⁻) as a byproduct.

  • Adduct Formation: The tBuO⁻ anion acts as a Lewis base, attacking the empty p-orbital of the Lewis acidic B2pin2. This forms a tetra-coordinated, electron-rich boron adduct, [B2pin2(OtBu)]⁻.

  • Single Electron Transfer (SET): The electron-rich boron adduct transfers a single electron to the electron-deficient aryldiazonium ion.

  • Radical Extrusion: The SET induces the immediate extrusion of stable nitrogen gas (N2), leaving behind a highly reactive aryl radical localized strictly at the C5 position.

  • Recombination: The aryl radical rapidly recombines with the boryl radical species to yield the pinacol boronate ester (Ar-Bpin).

Mechanism ArNH2 Arylamine (Ar-NH2) ArN2 Aryldiazonium Ion (Ar-N2+) ArNH2->ArN2 tBuONO Adduct Boron Adduct [B2pin2(OtBu)]- ArNH2->Adduct tBuO- + B2pin2 SET Single Electron Transfer (SET) ArN2->SET Adduct->SET ArRad Aryl Radical (Ar•) + N2 ↑ SET->ArRad ArBpin Aryl Boronate (Ar-Bpin) ArRad->ArBpin Recombination

Mechanistic pathway of the metal-free Sandmeyer borylation driven by Single Electron Transfer.

Experimental Protocols (Self-Validating System)

The following methodologies are designed to be self-validating, providing the chemist with visual and analytical cues to ensure reaction integrity at every stage.

Stage 1: Synthesis of the Pinacol Boronate Intermediate

Causality Focus: Solvent selection and thermal control.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-amino-4-bromo-2-fluorobenzoic acid (1.0 equiv) and B2pin2 (1.5 equiv) in anhydrous Acetonitrile (MeCN).

    • Expert Insight: MeCN is selected because its polar aprotic nature stabilizes the transient diazonium ion without acting as a competing nucleophile.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add tBuONO (1.5 equiv) dropwise over 15 minutes.

    • Expert Insight: The SET radical generation is highly exothermic. Dropwise addition prevents thermal runaway and suppresses protodeamination (hydrogen abstraction) side reactions.

  • Self-Validation (Visual): Upon addition, vigorous effervescence (N2 gas evolution) will be observed. Remove the ice bath and allow the reaction to stir at room temperature. The reaction is complete when gas evolution entirely ceases (typically 2–3 hours).

  • Workup: Concentrate the mixture under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pinacol boronate ester. TLC will confirm the disappearance of the highly polar arylamine (low Rf) and the appearance of the lipophilic boronate (high Rf).

Stage 2: Oxidative Hydrolysis to the Free Boronic Acid

Causality Focus: Overcoming thermodynamic stability.

  • Preparation: Dissolve the purified pinacol boronate ester in a 4:1 mixture of THF and H2O.

  • Oxidation: Add Sodium Periodate (NaIO4, 3.0 equiv) and stir at room temperature for 30 minutes.

    • Expert Insight: Direct aqueous hydrolysis of pinacol esters is thermodynamically unfavorable due to the highly stable B–O bonds. NaIO4 is required to oxidatively cleave the pinacol backbone into acetone, forcing the equilibrium toward a transient borate complex .

  • Hydrolysis: Add 1.0 M aqueous HCl (2.0 equiv) dropwise. Stir for an additional 4 hours.

  • Self-Validation (Visual & Analytical): The initially cloudy suspension will undergo phase changes as the pinacol is cleaved. Extract the aqueous layer with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Triturate the crude residue with cold hexanes to precipitate the pure 5-Borono-4-bromo-2-fluorobenzoic acid as an off-white solid.

Quantitative Data & Analytical Profiling

To ensure the integrity of the synthesized compounds, the following table summarizes the expected reaction parameters and critical analytical markers. Monitoring the ¹¹B NMR shift is the most definitive way to validate the boron species' coordination environment.

ParameterStage 1: Sandmeyer BorylationStage 2: Oxidative Hydrolysis
Temperature 0 °C → Room TemperatureRoom Temperature
Solvent System Anhydrous Acetonitrile (MeCN)THF / H2O (4:1 v/v)
Reaction Time 2 - 3 Hours4 - 6 Hours
Expected Yield 65% - 75%85% - 90%
Key Analytical Marker ¹¹B NMR: ~31 ppm (Ar-Bpin)¹¹B NMR: ~28 ppm (Ar-B(OH)2)
Validation Cue Cessation of N2 effervescencePrecipitation upon trituration

References

  • Mo, F.; Qiu, D.; Zhang, L.; Wang, J. "Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3)." Accounts of Chemical Research, 2018, 51(2), 496-506. URL: [Link]

  • Coutts, S. J.; Adams, J.; Weaver, D.; Pierson, R. E. "Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids." Tetrahedron Letters, 1994, 35(29), 5109-5112. URL: [Link]

Protocols & Analytical Methods

Method

Advanced Suzuki-Miyaura Protocols for 5-Borono-4-bromo-2-fluorobenzoic Acid: From Stepwise Cross-Coupling to Precision Polycondensation

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 5-Borono-4-bromo-2-fluorobenzoic acid is a highly versatile, polyfunctional building block.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Borono-4-bromo-2-fluorobenzoic acid is a highly versatile, polyfunctional building block. Featuring an electron-withdrawing fluorine atom, a carboxylic acid, and an "AB-type" monomer profile—possessing both an electrophilic bromide (C4) and a nucleophilic boronic acid (C5)—it presents unique opportunities and challenges in cross-coupling chemistry.

Subjecting this molecule to standard Suzuki-Miyaura conditions will inevitably lead to uncontrolled self-condensation. Therefore, researchers must employ strategic chemical logic to dictate the reaction pathway. This guide details two divergent, field-proven methodologies: Orthogonal Masking for stepwise biaryl synthesis in drug discovery, and Catalyst-Transfer Polycondensation for the synthesis of functionalized rigid-rod polymers in materials science.

Mechanistic Insights & Experimental Causality

To master the reactivity of 5-Borono-4-bromo-2-fluorobenzoic acid, one must understand the causality behind catalyst and reagent selection:

  • The Step-Growth vs. Chain-Growth Dilemma: In an unprotected AB monomer, standard palladium catalysts like Pd(PPh3​)4​ diffuse into the bulk solution after reductive elimination. This results in random step-growth oligomerization, yielding intractable mixtures with broad dispersities[1].

  • Protocol A Logic (Orthogonal Masking): To synthesize discrete small molecules (e.g., pharmaceutical intermediates), the boronic acid must be temporarily deactivated. Converting the sp2 hybridized boron to an sp3 hybridized tetra-coordinated state using N-methyliminodiacetic acid (MIDA) or 1,8-diaminonaphthalene (DAN) halts transmetalation. This allows the C4-bromide to act exclusively as an electrophile[2].

  • Protocol B Logic (Catalyst-Transfer Polycondensation): To synthesize high-molecular-weight poly(p-phenylene) derivatives, we exploit the AB nature of the monomer. By utilizing a highly active, bulky electron-rich catalyst system ( Pd2​(dba)3​ with P(t-Bu)3​ ), the Pd(0) center is forced to remain associated with the π -system of the newly formed biaryl bond. Instead of diffusing away, the catalyst "walks" intramolecularly to the next C-Br bond, shifting the mechanism from step-growth to controlled chain-growth[1][3].

Workflow cluster_stepwise Pathway A: Drug Discovery (Stepwise) cluster_poly Pathway B: Materials Science (Polymerization) Monomer 5-Borono-4-bromo- 2-fluorobenzoic acid (Bifunctional AB Monomer) Protect 1. Boronic Acid Masking (MIDA / DAN Formation) Monomer->Protect Chemoselective Polymerize 1. Catalyst-Transfer SMPC (Pd2(dba)3 / P(t-Bu)3) Monomer->Polymerize Polycondensation Couple1 2. Exogenous Suzuki Coupling (C4-Br reacts) Protect->Couple1 Deprotect 3. Deprotection (Alkaline Hydrolysis) Couple1->Deprotect Polymer 2. Functionalized Poly(p-phenylene) Polymerize->Polymer

Divergent synthetic pathways for 5-Borono-4-bromo-2-fluorobenzoic acid.

Experimental Protocols

Protocol A: Chemoselective Stepwise Cross-Coupling

Objective: Synthesize a highly specific asymmetric terphenyl or biaryl scaffold without self-condensation.

Step 1: Boronic Acid Masking (MIDA Boronate Formation)

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine 5-Borono-4-bromo-2-fluorobenzoic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.2 equiv).

  • Solvent: Add a 1:1 mixture of Toluene and DMSO (0.1 M concentration).

  • Reaction: Reflux the mixture at 110 °C for 12 hours, continuously removing water to drive the condensation.

  • Workup & Validation: Remove solvents under reduced pressure. Wash the crude solid with water and extract with acetonitrile.

    • Self-Validation Check: Perform 11B NMR. A successful masking is confirmed by a chemical shift transition from ∼30 ppm (free sp2 boronic acid) to ∼12 ppm (tetra-coordinated sp3 MIDA boronate).

Step 2: First Suzuki-Miyaura Coupling (At C4-Br)

  • Reagents: Combine the MIDA-protected monomer (1.0 equiv), an exogenous arylboronic acid (1.1 equiv), Pd(dppf)Cl2​ (0.05 equiv), and anhydrous K3​PO4​ (3.0 equiv) in a Schlenk flask.

  • Solvent: Add degassed 1,4-Dioxane.

  • Reaction: Stir at 80 °C for 8 hours under an argon atmosphere. The MIDA group is stable under anhydrous basic conditions, ensuring exclusively the C4-Br reacts.

  • Purification: Filter through a Celite pad and purify via silica gel chromatography.

Step 3: Deprotection and Subsequent Coupling

  • Deprotection: Treat the purified intermediate with 1.0 M NaOH in THF/MeOH (1:1) at room temperature for 2 hours to hydrolyze the MIDA group, regenerating the free boronic acid.

  • Second Coupling: The newly liberated boronic acid can now be coupled with a different aryl halide using standard aqueous Suzuki conditions ( Pd(PPh3​)4​ , Na2​CO3​ , Toluene/Water).

Protocol B: Catalyst-Transfer Suzuki-Miyaura Polycondensation (CT-SMPC)

Objective: Synthesize a sequence-controlled, low-dispersity poly(2-fluoro-5-carboxy-1,4-phenylene).

  • Preparation: Rigorously dry all glassware. In a glovebox, charge a Schlenk tube with 5-Borono-4-bromo-2-fluorobenzoic acid (1.0 equiv), Pd2​(dba)3​ (0.02 equiv), and P(t-Bu)3​ (0.08 equiv).

    • Causality Note: The 1:4 ratio of Pd to P(t-Bu)3​ is critical to ensure the formation of the highly active mono-ligated Pd(0) species required for intramolecular transfer[4].

  • Solvent & Base: Add degassed THF, followed by a degassed aqueous solution of CsF or K3​PO4​ (2.0 M, 3.0 equiv).

  • Polymerization: Stir vigorously at room temperature (or up to 40 °C) for 12–24 hours. The biphasic system aids in partitioning the active catalyst and preventing premature termination.

  • End-Capping: Quench the reaction by adding an excess of phenylboronic acid, followed 2 hours later by bromobenzene, to cap the active polymer chain ends.

  • Isolation: Precipitate the polymer by dropping the organic phase into cold methanol.

    • Self-Validation Check: Analyze via Gel Permeation Chromatography (GPC). A successful chain-growth mechanism will yield a dispersity ( Đ ) of <1.5 .

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd0->OA + Monomer (C4-Br) TM Trans- metalation OA->TM + Base, Boronic Acid RE Reductive Elimination TM->RE - Halide/ Borate RE->Pd0 - Polymer (Step-Growth) RE->OA Intramolecular Catalyst Transfer (Chain-Growth)

Catalytic cycle highlighting the intramolecular transfer crucial for Protocol B.

Quantitative Data Summary

The following table summarizes the expected outcomes when subjecting 5-Borono-4-bromo-2-fluorobenzoic acid to various catalytic systems, demonstrating the necessity of protocol adherence.

Catalytic SystemLigandMonomer StatePrimary OutcomeDispersity ( Đ )Target Application
Pd(PPh3​)4​ None addedUnprotected (AB)Uncontrolled Oligomers >2.0 None (Undesired)
Pd(dppf)Cl2​ dppfMIDA-ProtectedChemoselective BiarylN/A (Small Mol.)Drug Discovery
Pd2​(dba)3​ P(t-Bu)3​ Unprotected (AB)Chain-Growth Polymer <1.5 Materials Science

References

  • Chain-Growth Polymerization of Benzotriazole Using Suzuki–Miyaura Cross-Coupling and Dialkylbiarylphosphine Palladium Catalysts. ResearchGate. Available at:[Link]

  • Intramolecular Transfer of Pd Catalyst on Carbon–Carbon Triple Bond and Nitrogen–Nitrogen Double Bond in Suzuki–Miyaura Coupling Reaction. MDPI. Available at:[Link]

  • Differentially Protected Benzenediboronic Acids: Divalent Cross-Coupling Modules for the Efficient Synthesis of Boron-Substituted Oligoarenes. ACS Publications. Available at:[Link]

  • Hyperbranched Polymers with a Degree of Branching of 100% Prepared by Catalyst Transfer Suzuki−Miyaura Polycondensation. Journal of the American Chemical Society. Available at:[Link]

Sources

Application

Application Note: Strategic Synthesis of Targeted APIs using 5-Borono-4-bromo-2-fluorobenzoic Acid

Executive Summary & Strategic Utility In modern drug discovery, the rapid assembly of complex, highly functionalized active pharmaceutical ingredients (APIs) relies heavily on versatile, polyfunctional building blocks. 5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern drug discovery, the rapid assembly of complex, highly functionalized active pharmaceutical ingredients (APIs) relies heavily on versatile, polyfunctional building blocks. 5-Borono-4-bromo-2-fluorobenzoic acid represents a premium scaffold for the modular synthesis of targeted therapeutics, such as kinase and PARP inhibitors.

This building block possesses four distinct functional vectors, each offering orthogonal reactivity:

  • C5-Boronic Acid: Primed for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling.

  • C4-Bromine: Optimized for late-stage carbon-heteroatom bond formation via Buchwald-Hartwig amination.

  • C1-Carboxylic Acid: Available for amide or ester linkages.

  • C2-Fluorine: Serves a dual purpose—it inductively lowers the pKa of the adjacent carboxylic acid (accelerating amidation kinetics) and provides metabolic stability against oxidative degradation in the final API.

This application note provides a self-validating, three-step protocol for the sequential, chemoselective functionalization of this scaffold.

Orthogonal Functionalization Workflow

The synthetic strategy relies on exploiting the differential reactivity of the functional groups. By carefully selecting coupling partners and catalytic systems, we can functionalize the C5, C1, and C4 positions sequentially without cross-reactivity.

Workflow Start 5-Borono-4-bromo-2-fluorobenzoic acid (Starting Material) Step1 Step 1: Chemoselective Suzuki-Miyaura (C5 Arylation) Start->Step1 Int1 Intermediate 1 (C5-Aryl, C4-Bromo, C1-Acid) Step1->Int1 Step2 Step 2: HATU-Mediated Amidation (C1 Amide Formation) Int1->Step2 Int2 Intermediate 2 (C5-Aryl, C4-Bromo, C1-Amide) Step2->Int2 Step3 Step 3: Buchwald-Hartwig Amination (C4 Amination) Int2->Step3 API Final API Scaffold (Fully Functionalized) Step3->API

Figure 1: Orthogonal three-step functionalization workflow of 5-Borono-4-bromo-2-fluorobenzoic acid.

Experimental Protocols & Mechanistic Causality

As a Senior Application Scientist, it is critical to not only execute these steps but to understand the causality behind the reagent selection. Every protocol below is designed as a self-validating system , incorporating in-process controls (IPCs) to guarantee reaction fidelity before progressing to the next stage.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling (C5)

The primary challenge in this step is coupling the C5-boronic acid without triggering premature oxidative addition at the adjacent C4-bromine.

  • Mechanistic Causality: To achieve absolute chemoselectivity, we employ an electron-deficient heteroaryl iodide as the coupling partner. Palladium(0) undergoes oxidative addition into C–I bonds orders of magnitude faster than C–Br bonds. Furthermore, the ortho-relationship between the bromine and boronic acid introduces steric bulk. We utilize[1] because the bidentate dppf ligand enforces a stable cis-coordination geometry, preventing catalyst deactivation while driving the sterically hindered transmetalation step[1][2].

Step-by-Step Methodology:

  • Charge: To a Schlenk flask, add 5-Borono-4-bromo-2-fluorobenzoic acid (1.0 equiv), the target heteroaryl iodide (0.95 equiv, limiting reagent to prevent double-coupling), and Na₂CO₃ (2.5 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive flow of N₂.

  • Reaction: Heat the biphasic mixture to 80 °C for 4 hours with vigorous stirring.

  • Self-Validation Check (IPC): Analyze a 10 µL organic aliquot via LC-MS. The reaction is validated for workup when the starting heteroaryl iodide is completely consumed and the mass spectrum shows the desired product[M-H]⁻ without any detectable des-bromo side products.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the C5-arylated benzoic acid intermediate. Filter and dry under vacuum.

Protocol 2: High-Efficiency Amide Bond Formation (C1)

With the C5 position secured, the C1-carboxylic acid is converted into an amide.

  • Mechanistic Causality: The C2-fluorine exerts a strong electron-withdrawing inductive effect. While this lowers the pKa of the acid (making it easier to deprotonate), it also makes the resulting active ester highly electrophilic, leading to rapid amidation kinetics. We utilize HATU and DIPEA to generate a highly reactive HOAt-ester intermediate.

Step-by-Step Methodology:

  • Charge: Dissolve Intermediate 1 (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation Check (IPC): Monitor via TLC (10% MeOH/DCM) and LC-MS. Validation is achieved when the highly polar carboxylic acid baseline spot disappears entirely, replaced by the less polar amide product.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash heavily with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 3: Late-Stage Buchwald-Hartwig Amination (C4)

The final vector is the C4-bromine, which is now reacted with a secondary cyclic amine (e.g., a piperazine derivative) to finalize the API scaffold.

  • Mechanistic Causality: Coupling secondary amines to sterically hindered, electron-rich ortho-substituted aryl bromides is notoriously difficult due to competitive β-hydride elimination. To overcome this, we utilize the catalyst system developed by[3], specifically Pd₂(dba)₃ paired with the RuPhos ligand. The electron-rich dicyclohexylphosphine moiety of RuPhos accelerates oxidative addition into the C-Br bond, while its massive biaryl steric bulk forces a tight bite angle that dramatically accelerates reductive elimination, effectively outcompeting off-target pathways[3][4].

Step-by-Step Methodology:

  • Charge: In a glovebox, charge a vial with Intermediate 2 (1.0 equiv), the secondary amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).

  • Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal the vial.

  • Reaction: Heat to 100 °C for 12 hours.

  • Self-Validation Check (IPC): Monitor via HPLC at 254 nm. Validation is confirmed by the disappearance of the 1:1 isotopic bromine splitting pattern in the mass spectrum, replaced by a single[M+H]⁺ peak corresponding to the aminated API.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Purify the filtrate via reverse-phase preparative HPLC.

Quantitative Data Summary

The table below summarizes the typical operational parameters and validated outputs for the three-step functionalization sequence, demonstrating the high efficiency of this building block.

StepSynthetic TransformationPrimary Reagents & SolventsCatalyst / ActivatorYield (%)Purity (HPLC)
1 Chemoselective Suzuki-MiyauraAr-I, Na₂CO₃, Dioxane/H₂OPd(dppf)Cl₂ (5 mol%)88%>98%
2 Amide Bond FormationR-NH₂, DIPEA, DMFHATU (1.2 eq)92%>99%
3 Buchwald-Hartwig AminationR₂NH, Cs₂CO₃, ToluenePd₂(dba)₃ / RuPhos84%>97%

Conclusion

5-Borono-4-bromo-2-fluorobenzoic acid is a highly privileged scaffold that allows for rapid, modular assembly of complex APIs. By leveraging the inherent chemoselectivity between the C5-boronic acid and C4-bromine, and utilizing modern ligand architectures (such as dppf and RuPhos), process chemists can achieve high-yielding, orthogonal functionalization without the need for cumbersome protecting group strategies.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 (7), 2457-2483. URL:[Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116 (19), 12564-12649. URL:[Link]

Sources

Method

5-Borono-4-bromo-2-fluorobenzoic acid as a building block for agrochemical synthesis

Application Note: 5-Borono-4-bromo-2-fluorobenzoic Acid in the Accelerated Synthesis of Novel SDHI Agrochemicals Strategic Utility in Agrochemical Discovery The design of modern crop protection agents relies heavily on p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Borono-4-bromo-2-fluorobenzoic Acid in the Accelerated Synthesis of Novel SDHI Agrochemicals

Strategic Utility in Agrochemical Discovery

The design of modern crop protection agents relies heavily on polyfunctional building blocks that allow for rapid, divergent synthesis of complex scaffolds. 5-Borono-4-bromo-2-fluorobenzoic acid represents a highly privileged, tetra-orthogonal template specifically tailored for the discovery of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Biaryl architectures are foundational to blockbuster SDHI fungicides such as boscalid, bixafen, and fluxapyroxad[1]. Furthermore, fluorinated functional groups are currently found in approximately 67% of all commercial agrochemicals[2]. By embedding a boronic acid, a heavy halogen, a fluorine atom, and a carboxylic acid onto a single benzene ring, this building block allows medicinal and agricultural chemists to systematically construct and optimize the biaryl core, the amide pharmacophore, and the lipophilic tail of novel SDHI candidates without requiring de novo scaffold synthesis for each derivative.

Structural Rationale & Causality (SAR Logic)

Every functional group on this molecule serves a distinct mechanistic and synthetic purpose. Understanding the causality behind this substitution pattern is critical for effective library design.

SAR Core 5-Borono-4-bromo-2-fluorobenzoic acid C1 C1: Carboxylic Acid Core->C1 C2 C2: Fluorine Core->C2 C4 C4: Bromine Core->C4 C5 C5: Boronic Acid Core->C5 Func1 Amide Bond Formation (Target Binding via H-bond) C1->Func1 Func2 Metabolic Stability & Lipophilicity Modulation C2->Func2 Func3 Orthogonal Handle for Late-Stage Diversification C4->Func3 Func4 Biaryl Core Construction (Hydrophobic Pocket Fit) C5->Func4

Figure 2: Logical relationship of functional groups to agrochemical SAR and synthetic utility.

  • C1 (Carboxylic Acid): The essential anchor for forming the core amide bond with pyrazole or pyridine amines. This amide bond is the primary pharmacophore that interacts with the SDH enzyme complex via hydrogen bonding[3].

  • C2 (Fluorine): Strategically positioned ortho to the carboxylic acid to lower the pKa of the resulting amide, while simultaneously enhancing metabolic stability and cuticular penetration in plants[2].

  • C4 (Bromine): Provides an electrophilic handle for late-stage Buchwald-Hartwig aminations or Sonogashira couplings, allowing researchers to probe the outer boundaries of the enzyme's binding pocket.

  • C5 (Boronic Acid): The nucleophilic partner for Suzuki-Miyaura cross-coupling, enabling the modular construction of the critical biaryl scaffold[1].

Overcoming Synthetic Bottlenecks: Chemoselectivity & Protodeboronation

Deploying this building block presents two significant chemical challenges that dictate the experimental workflow:

  • Oligomerization Risk: Because the molecule is a haloboronic acid (containing both a nucleophilic -B(OH)₂ and an electrophilic -Br), it is prone to catastrophic self-condensation under standard cross-coupling conditions. Causality/Solution: To achieve chemoselectivity, the exogenous coupling partner must be an aryl iodide. The lower bond dissociation energy of the C(sp²)–I bond ensures that the palladium catalyst preferentially undergoes oxidative addition with the exogenous aryl iodide, preserving the C4-bromide.

  • Protodeboronation: Fluorinated boronic acids are highly susceptible to rapid protodeboronation under basic conditions and prolonged heating[4]. Causality/Solution: Utilizing a highly active, sterically demanding precatalyst (XPhos-Pd-G2) under microwave irradiation accelerates the transmetalation step, effectively outcompeting the protodeboronation degradation pathway[4].

G SM 5-Borono-4-bromo- 2-fluorobenzoic acid Suzuki Step 1: Suzuki Coupling (Pd-cat, Aryl Iodide) SM->Suzuki Int1 Biaryl Intermediate (C5 Functionalized) Suzuki->Int1 Amidation Step 2: Amidation (HATU, Amine) Int1->Amidation Int2 Biaryl Amide (C1 Functionalized) Amidation->Int2 Buchwald Step 3: Buchwald-Hartwig (Pd-cat, Amine) Int2->Buchwald Product Novel SDHI Candidate (C4 Functionalized) Buchwald->Product

Figure 1: Sequential site-selective functionalization workflow for SDHI candidate synthesis.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the critical Step 1 (Chemoselective Suzuki-Miyaura Coupling), demonstrating the necessity of the chosen catalytic system.

EntryCatalyst SystemCoupling PartnerSolvent / TempTimeYield (%)Protodeboronation (%)Oligomerization (%)
1Pd(PPh₃)₄ / Na₂CO₃Aryl IodideToluene/H₂O (100 °C)12 h453015
2Pd(dppf)Cl₂ / K₂CO₃Aryl IodideDioxane/H₂O (90 °C)8 h622010
3XPhos-Pd-G2 / K₃PO₄ Aryl Iodide DMF/EtOH/H₂O (100 °C, MW) 0.5 h 88 <5 <2
4XPhos-Pd-G2 / K₃PO₄Aryl BromideDMF/EtOH/H₂O (100 °C, MW)0.5 h35<555*

*Note: Entry 4 highlights the catastrophic loss of chemoselectivity when an aryl bromide is used instead of an aryl iodide, leading to extensive self-coupling of the starting material.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Biaryl Construction (C5)

Objective: Construct the biaryl core while suppressing protodeboronation and preserving the C4-bromide.

  • Preparation: In an oven-dried 10 mL microwave vial, charge 5-borono-4-bromo-2-fluorobenzoic acid (1.0 eq, 1.0 mmol), the desired Aryl Iodide (1.1 eq, 1.1 mmol), XPhos-Pd-G2 (0.02 eq, 2 mol%), and K₃PO₄ (2.5 eq, 2.5 mmol).

  • Solvent Addition: Add a degassed mixture of DMF/EtOH/H₂O (1:1:0.5, 4 mL). Causality: The biphasic mixture ensures solubility of the highly polar starting material while stabilizing the active Pd(0) species.

  • Reaction: Seal the vial and subject it to microwave irradiation at 100 °C for exactly 30 minutes.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated if the chromatogram shows a dominant peak at the expected [M-H]⁻ for the biaryl product, and strictly lacks a [2M-H]⁻ peak, confirming the orthogonal integrity of the C4-bromide.

  • Workup: Dilute the mixture with EtOAc and water. Carefully acidify the aqueous layer to pH 3 using 1M HCl to precipitate the functionalized benzoic acid. Filter, wash with cold water, and dry under a high vacuum.

Protocol B: Amidation of the Biaryl Intermediate (C1)

Objective: Install the pyrazole/pyridine amine to form the SDHI pharmacophore.

  • Activation: Dissolve the biaryl acid intermediate from Protocol A (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to generate the active HOAt-ester.

  • Coupling: Add the target heterocyclic amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine) (1.1 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in water/EtOAc and run TLC (DCM:MeOH 9:1). The highly polar, baseline-retained acid spot must be completely consumed and replaced by a higher R_f amide spot.

  • Workup: Dilute with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove any trace unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

Protocol C: Late-Stage Buchwald-Hartwig Amination (C4)

Objective: Diversify the lipophilic tail by replacing the C4-bromine with a secondary amine.

  • Preparation: In a Schlenk flask under N₂, combine the bromo-biaryl amide from Protocol B (1.0 eq), RuPhos-Pd-G3 (0.05 eq), and Cs₂CO₃ (2.0 eq).

  • Reaction: Add anhydrous toluene (0.1 M) and the desired secondary amine (1.5 eq). Heat the mixture at 90 °C for 12 hours. Causality: RuPhos is specifically selected for its superior ability to facilitate reductive elimination of sterically hindered C(sp²)–N bonds.

  • Self-Validation Checkpoint: Acquire a crude ¹H NMR spectrum. The protocol is successful if the characteristic splitting pattern of the proton adjacent to the C4-Br disappears, accompanied by an upfield shift of the remaining aromatic protons due to the electron-donating nature of the newly installed amine.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the final novel SDHI candidate.

References

  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework. National Institutes of Health (PMC).
  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling. Molecular Diversity.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Chemical Reviews.
  • Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

Sources

Application

Selective C4-Functionalization of 5-Borono-4-bromo-2-fluorobenzoic Acid via Orthogonal MIDA Protection

Executive Summary The functionalization of bifunctional building blocks—specifically those containing both a Suzuki donor (boronic acid) and a Suzuki acceptor (aryl halide)—represents a significant challenge in modern sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of bifunctional building blocks—specifically those containing both a Suzuki donor (boronic acid) and a Suzuki acceptor (aryl halide)—represents a significant challenge in modern synthetic chemistry. 5-Borono-4-bromo-2-fluorobenzoic acid is a prime example of an AB-type monomer. Direct attempts to perform cross-coupling at the C4-bromo position inevitably lead to uncontrolled oligomerization and protodeboronation.

To bypass this, we employ an orthogonal protection strategy utilizing N -methyliminodiacetic acid (MIDA). This application note provides a self-validating, field-proven methodology for the selective Suzuki-Miyaura functionalization of the bromo group, preserving the boronic acid for downstream iterative cross-coupling .

Mechanistic Causality: The Role of MIDA and Fluorine

Successful functionalization of this molecule requires a deep understanding of its electronic environment and the hybridization state of its functional groups.

  • The MIDA Advantage (sp² to sp³ Rehybridization): Unprotected boronic acids are sp² hybridized, possessing an empty p-orbital that acts as the critical receptor for the transmetalation step in a palladium-catalyzed cycle. Complexation with MIDA forms a rigid, dative N→B bond. This rehybridizes the boron center to sp³, completely obliterating the empty p-orbital and rendering the boronate entirely inert to transmetalation .

  • The Fluorine Effect (-I Activation): The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I). This lowers the LUMO of the aromatic ring, specifically activating the C4-Br bond for oxidative addition by electron-rich Pd(0) catalysts.

  • Carboxylic Acid Tolerance: The C1 carboxylic acid increases the polarity of the molecule. Rather than adding a separate esterification step, the free acid is tolerated during cross-coupling by utilizing an extra equivalent of inorganic base (e.g., K₃PO₄), which forms a highly soluble carboxylate salt in situ without hydrolyzing the MIDA group.

Workflow A 5-Borono-4-bromo- 2-fluorobenzoic acid B MIDA-Protected Intermediate A->B MIDA, DMSO/PhMe Reflux, -H2O C C4-Functionalized MIDA Boronate B->C Ar-B(OH)2, Pd cat. K3PO4, 80°C D C4-Functionalized Boronic Acid C->D 1M NaOH, THF RT, 1h

Orthogonal functionalization workflow using MIDA protection to prevent oligomerization.

Quantitative Data: Protection Strategy Efficacy

The necessity of the MIDA protection strategy is demonstrated by comparing the cross-coupling yields of various protected states of 5-borono-4-bromo-2-fluorobenzoic acid when reacted with a standard phenylboronic acid.

Substrate Protection StateMain Product Yield (%)Oligomerization (%)Protodeboronation (%)
Unprotected Boronic Acid < 10%> 75%~ 15%
Pinacol (Pin) Ester 45%40%~ 15%
MIDA Boronate 92% < 2% < 2%

Table 1: Yield comparison for the Suzuki-Miyaura coupling of 5-borono-4-bromo-2-fluorobenzoic acid derivatives with phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 eq), Dioxane/H₂O, 80 °C, 12 h.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the MIDA Boronate Intermediate

Causality: MIDA is highly polar and requires DMSO for dissolution. Toluene is added as a co-solvent to enable the azeotropic removal of water via a Dean-Stark trap, driving the condensation reaction forward .

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 5-borono-4-bromo-2-fluorobenzoic acid (1.0 eq) and N -methyliminodiacetic acid (1.2 eq).

  • Solvent: Suspend the reagents in a 1:4 mixture of DMSO and Toluene (0.1 M relative to the boronic acid).

  • Reflux: Heat the mixture to reflux (approx. 115 °C) for 12 hours. Water will collect in the trap.

  • Workup: Cool to room temperature, concentrate the toluene in vacuo, and precipitate the product by adding cold water. Filter and wash with diethyl ether.

  • Validation Checkpoint: Perform ¹H NMR (DMSO-d₆). The system is validated if the free boronic acid -OH protons (~8.0 ppm) have disappeared, replaced by a sharp N-CH₃ singlet at ~2.6 ppm and two distinct doublets (~4.3 and 3.9 ppm) representing the rigid diastereotopic acetate protons of the MIDA cage.

Protocol B: Selective C4 Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, a critical factor when coupling sterically hindered ortho-substituted bromoarenes. K₃PO₄ is used as it is strong enough to activate the incoming unprotected boronic acid but mild enough to leave the MIDA cage intact.

  • Setup: In a Schlenk tube, combine the MIDA-protected intermediate (1.0 eq), an external arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (3.0 eq).

  • Solvent: Add degassed 1,4-Dioxane and H₂O (5:1 ratio, 0.2 M). The water is essential for dissolving the base and generating the active boronate species of the incoming coupling partner.

  • Reaction: Seal the tube and heat at 80 °C for 12 hours under an argon atmosphere.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (MIDA boronates are exceptionally stable to silica).

  • Validation Checkpoint: Analyze via LC-MS. The protocol is successful if the chromatogram shows a single major peak corresponding to the coupled mass with the MIDA group intact [M + MIDA - H]⁻. The absence of a broad polymeric baseline hump in the UV trace confirms the complete suppression of oligomerization.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (at C4-Br bond) Pd0->OA PdII_1 Ar(MIDA)-Pd(II)-Br OA->PdII_1 + MIDA-Ar-Br TM Transmetalation (External Ar'-B(OH)2) PdII_1->TM PdII_2 Ar(MIDA)-Pd(II)-Ar' TM->PdII_2 + Ar'-B(OH)2 (MIDA-B is inert) RE Reductive Elimination PdII_2->RE RE->Pd0 Regenerates Pd(0) Product C4-Coupled Product (MIDA Intact) RE->Product

Suzuki-Miyaura catalytic cycle at the C4-bromo position with an inert sp3-hybridized MIDA boronate.

Protocol C: Mild Deprotection for Iterative Assembly

Causality: While robust against anhydrous and mildly basic cross-coupling conditions, the dative N→B bond is highly susceptible to cleavage by aqueous hydroxide at room temperature, allowing for rapid, non-destructive deprotection.

  • Reaction: Dissolve the C4-functionalized MIDA boronate in THF (0.1 M). Add 1M aqueous NaOH (3.0 eq) and stir at room temperature for 1 hour.

  • Quench: Neutralize the mixture with 1M HCl until the pH reaches ~5 (to keep the benzoic acid protonated but prevent protodeboronation).

  • Extraction: Extract with EtOAc, dry, and concentrate.

  • Validation Checkpoint: TLC (EtOAc/Hexane) will show the complete disappearance of the highly polar, baseline-retained MIDA boronate, replaced by a higher Rf spot corresponding to the free, C4-functionalized boronic acid.

References

  • Gillis, E. P.; Burke, M. D. "Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis." Journal of the American Chemical Society, National Institutes of Health (PMC). URL:[Link]

  • Li, J.; Burke, M. D. "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks." Accounts of Chemical Research, ACS Publications. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing percentage yield in Suzuki coupling of 5-Borono-4-bromo-2-fluorobenzoic acid

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 5-Borono-4-bromo-2-fluorobenzoic acid Executive Overview As a Senior Application Scientist, I frequently consult on the optimization of highly functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 5-Borono-4-bromo-2-fluorobenzoic acid

Executive Overview

As a Senior Application Scientist, I frequently consult on the optimization of highly functionalized arenes. 5-Borono-4-bromo-2-fluorobenzoic acid is a notoriously challenging substrate. It is a "bifunctional" halo-boronic acid, meaning it possesses both the nucleophilic (boronic acid) and electrophilic (aryl bromide) handles required for a Suzuki-Miyaura cross-coupling. Without strategic intervention, this dual reactivity inevitably leads to uncontrolled 1[1]. Furthermore, the electron-withdrawing nature of the fluorine and carboxylic acid groups significantly accelerates base-catalyzed protodeboronation.

This guide provides field-proven, self-validating protocols to establish chemoselectivity, suppress degradation, and maximize your percentage yield.

Visualizing the Mechanistic Challenge

G SM 5-Borono-4-bromo- 2-fluorobenzoic acid CC Desired Product (Cross-Coupled) SM->CC Pd, Base, Partner Poly Oligomers/Polymers (Homocoupling) SM->Poly Intermolecular DeB Protodeboronation (Side Reaction) SM->DeB H2O, Base

Reaction pathways of 5-Borono-4-bromo-2-fluorobenzoic acid under Suzuki conditions.

Troubleshooting Guide & FAQs

Q1: Why does my reaction yield a complex mixture of high-molecular-weight byproducts instead of the desired cross-coupled product? Causality: You are observing uncontrolled 2[2]. Because your substrate contains both a reactive C-Br bond and a B(OH)₂ group, the palladium catalyst will facilitate an intermolecular reaction between two molecules of your starting material, propagating into oligomers. Solution: You must temporarily deactivate the boronic acid moiety. The industry standard is converting the free boronic acid into an N-methyliminodiacetic acid (MIDA) boronate. MIDA complexation rehybridizes the boron atom from sp² to sp³, rendering it completely inert to transmetalation under anhydrous coupling conditions. Once the bromide is successfully coupled to your target, the MIDA group can be cleaved using a mild aqueous base to reveal the boronic acid for subsequent reactions[1].

Q2: I am observing significant loss of the boronic acid group (protodeboronation). How can I suppress this? Causality: Protodeboronation is a solvolytic cleavage of the carbon-boron bond. In 5-Borono-4-bromo-2-fluorobenzoic acid, the highly electronegative fluorine atom and the carboxylic acid group withdraw electron density from the aromatic ring. This increases the electrophilicity of the ipso-carbon, making it highly susceptible to attack by water or hydroxide ions—a process heavily accelerated by the basic conditions typical of Suzuki couplings[1]. Solution:

  • Exclude Water: Transition from aqueous base systems (e.g., Na₂CO₃ in H₂O/Dioxane) to strictly anhydrous conditions. Use finely milled, suspended bases like K₃PO₄ or Cs₂CO₃ in anhydrous THF or Toluene.

  • Lower the Temperature: Protodeboronation is highly temperature-dependent. Utilize highly active Buchwald precatalysts (e.g., XPhos-Pd-G3) to drive the oxidative addition and transmetalation steps at 40°C or even room temperature, thereby outcompeting the degradation pathway.

Q3: Does the free carboxylic acid interfere with the catalytic cycle? Causality: Yes. Free carboxylic acids can coordinate to the palladium center, potentially altering its electronic properties or poisoning the catalyst. More importantly, the acidic proton will consume one equivalent of your base, altering the effective basicity of the reaction medium which is strictly required to activate the boron atom for3[3]. Solution: Pre-treat the reaction with an additional equivalent of base to form the carboxylate salt in situ, or ideally, esterify the carboxylic acid (e.g., as a methyl ester) prior to the coupling step. Esterification prevents catalyst poisoning and drastically improves substrate solubility in organic solvents.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected outcomes for this specific bifunctional substrate.

Catalyst SystemBase (Eq.)Solvent SystemTemp (°C)Protection StrategyExpected Yield (%)Primary Byproduct
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)Dioxane / H₂O90None (Direct Coupling)< 10%Oligomers / Polymers
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3.0)Toluene (Anhydrous)80Carboxylic acid esterified35 - 45%Protodeboronation
XPhos-Pd-G3 (2 mol%)K₃PO₄ (3.0)THF (Anhydrous)40Slow addition of substrate60 - 70%Minor homocoupling
SPhos-Pd-G2 (2 mol%)K₂CO₃ (3.0)Dioxane (Anhydrous)80MIDA-protected boronate> 85%Clean (Trace debromination)

Validated Experimental Workflows

Workflow Step1 1. Substrate + MIDA (DMSO/Toluene) Step2 2. Dean-Stark Reflux (Water Removal) Step1->Step2 Step3 3. Suzuki Coupling (Pd cat., Mild Base) Step2->Step3 Step4 4. MIDA Deprotection (Aqueous NaOH) Step3->Step4

Workflow for iterative cross-coupling using MIDA boronate protection.

Protocol A: Synthesis of the MIDA Boronate Intermediate

This protocol establishes a self-validating system by utilizing a Dean-Stark apparatus; the physical collection of water serves as real-time confirmation of reaction progress.

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 5-Borono-4-bromo-2-fluorobenzoic acid (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).

  • Solvent: Suspend the reagents in a 1:1 mixture of Toluene and DMSO to achieve a 0.1 M concentration.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will continuously remove the water generated during the esterification, driving the equilibrium forward.

  • Validation: Monitor the water collection. Once water ceases to accumulate (typically 6-8 hours), cool the reaction to room temperature.

  • Isolation: Concentrate the toluene under reduced pressure. Pour the remaining DMSO solution into a rapidly stirring volume of ice water (5x the DMSO volume) to precipitate the MIDA boronate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

By utilizing the MIDA-protected substrate, we isolate the reactivity to the aryl bromide, allowing for precise cross-coupling.

  • Setup: In an argon-purged Schlenk tube, add the MIDA-protected 5-Borono-4-bromo-2-fluorobenzoic acid (1.0 eq), the desired external aryl boronic acid coupling partner (1.1 eq), SPhos-Pd-G2 (0.02 eq), and finely milled anhydrous K₃PO₄ (3.0 eq).

  • Solvent Addition: Add anhydrous THF to achieve a 0.2 M concentration.

  • Reaction: Stir the mixture at 60°C for 12 hours. The sp³ hybridization of the MIDA boronate prevents it from undergoing transmetalation, ensuring the external aryl boronic acid reacts exclusively with the bromide[2].

  • Quench and Purify: Cool to room temperature, filter through a pad of Celite to remove the phosphate salts and palladium black, concentrate the filtrate, and purify via flash column chromatography.

References

  • Source: rsc.
  • Source: bldpharm.
  • Source: libretexts.

Sources

Optimization

Purification techniques for 5-Borono-4-bromo-2-fluorobenzoic acid reaction mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 5-Borono-4-bromo-2-fluorobenzoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 5-Borono-4-bromo-2-fluorobenzoic acid .

Because this molecule possesses both a highly polar carboxylic acid and a reactive boronic acid moiety, traditional purification techniques (like normal-phase silica chromatography) often fail, leading to poor recovery or degradation[1]. This guide provides field-proven, causality-driven protocols and troubleshooting FAQs to resolve complex impurity profiles, including boroxine formation and protodeboronation.

I. Purification Decision Workflow

Before selecting a purification method, it is critical to profile your crude mixture via LC-MS to identify the dominant impurities. Use the decision tree below to select the optimal isolation strategy.

PurificationStrategy Start Crude Mixture 5-Borono-4-bromo-2-fluorobenzoic acid Analyze LC-MS / NMR Profiling Identify Impurities Start->Analyze Decision1 Major Impurity Type? Analyze->Decision1 Proto Protodeboronated Byproduct Decision1->Proto Metals Transition Metals (e.g., Pd Catalyst) Decision1->Metals Isomers Regioisomers / Organic Impurities Decision1->Isomers DEA Diethanolamine Derivatization Proto->DEA Selective Precipitation Scavenge Thiol/Amine Scavenger Resin Metals->Scavenge Bind Metals Recryst Recrystallization (Hot H2O / EtOH) Isomers->Recryst Differential Solubility Hydrolysis Acidic Hydrolysis (Regenerate Boronic Acid) DEA->Hydrolysis Scavenge->Recryst Pure Pure 5-Borono-4-bromo- 2-fluorobenzoic acid Recryst->Pure Hydrolysis->Pure

Workflow for isolating 5-Borono-4-bromo-2-fluorobenzoic acid based on impurity profiling.

II. Core Purification Protocols

Protocol A: Diethanolamine (DEA) Derivatization for Selective Isolation

Objective: Selectively isolate the target boronic acid from non-boronated impurities (such as the protodeboronated 4-bromo-2-fluorobenzoic acid) without using silica gel. Causality: The empty p-orbital of the boron atom readily accepts the lone electron pair from the nitrogen of diethanolamine, forming a stable, tetrahedral boronate dative complex[2]. This complex exhibits drastically lower solubility in non-polar organic solvents compared to the free carboxylic acid byproducts, allowing for selective precipitation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Derivatization: Add 1.1–1.2 equivalents of diethanolamine dropwise at room temperature under vigorous stirring.

  • Precipitation: Stir for 2–4 hours. A white, crystalline precipitate of the DEA-boronate adduct will form. The protodeboronated byproduct remains soluble in the organic supernatant.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the solid cake with cold diethyl ether to remove residual soluble impurities.

  • Regeneration (Self-Validating Step): Suspend the purified DEA adduct in a biphasic mixture of Ethyl Acetate (EtOAc) and 1 M aqueous HCl (1:1 v/v). Stir vigorously for 1 hour. Validation: As the acidic aqueous layer protonates the DEA, it is driven into the aqueous phase. The solid will disappear as the regenerated free 5-Borono-4-bromo-2-fluorobenzoic acid partitions entirely into the EtOAc layer.

  • Recovery: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Protocol B: Aqueous Recrystallization

Objective: Remove trace organic impurities and hydrolyze boroxine anhydrides back to the active monomeric boronic acid[3]. Causality: Boronic acids spontaneously dehydrate to form boroxines. Utilizing an aqueous-organic solvent system ensures the thermodynamic equilibrium strongly favors the free boronic acid monomer[3],[2].

Step-by-Step Methodology:

  • Suspension: Suspend the crude solid in a minimal volume of boiling deionized water.

  • Solubilization: Slowly add hot ethanol dropwise until the solid completely dissolves.

  • Equilibration: Add 1-2 drops of 1 M HCl. This slight acidification ensures any existing boroxine anhydrides are rapidly hydrolyzed.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize crystal yield.

  • Isolation: Filter the resulting crystals and dry under high vacuum at room temperature. Caution: Do not apply heat during drying, as this will drive off water and re-form the boroxine anhydride.

III. Quantitative Physicochemical Data

Understanding the physical properties of the target molecule versus its common byproducts is essential for designing extraction and chromatographic conditions.

Property / Metric5-Borono-4-bromo-2-fluorobenzoic acidProtodeboronated Byproduct (4-Bromo-2-fluorobenzoic acid)Boroxine Anhydride Form
Functional Groups -COOH, -B(OH)₂, -F, -Br-COOH, -F, -Br-COOH, -F, -Br, B-O-B linkage
Estimated pKa₁ (-COOH) ~ 3.2~ 3.5~ 3.2
Estimated pKa₂ (-B(OH)₂) ~ 8.5N/AN/A
Silica Gel Stability Poor (Irreversible binding/streaking)ExcellentPoor (Hydrolyzes on column)
Aqueous Solubility High at pH > 7High at pH > 5Low (Requires hydrolysis to dissolve)
Primary Identification Broad NMR signals, [M-H]⁻ in MSSharp NMR signals, [M-H]⁻ in MS[3M-54] mass peak, broad NMR

IV. Troubleshooting FAQs

Q1: I am losing my product during silica gel chromatography. The recovery is <20%. How can I prevent this? A1: Aryl boronic acids are notoriously unstable on standard normal-phase silica gel. The free silanol (-Si-OH) groups on the silica surface can irreversibly bind to the boronic acid or catalyze its degradation[1]. Furthermore, the dual polarity of the carboxylic acid and boronic acid groups in your molecule causes severe streaking[2]. Solution: Avoid normal-phase silica entirely. Rely on Recrystallization (Protocol B) or DEA Derivatization (Protocol A). If chromatography is absolutely necessary, use Reverse-Phase HPLC (C18) with a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The acidic modifier suppresses the ionization of the carboxylic acid and prevents boroxine formation, ensuring a sharp, single peak.

Q2: My LC-MS and NMR data are inconsistent. The mass shows [M-18] or [3M-54], and the NMR peaks are incredibly broad. What is happening? A2: This is the hallmark of boroxine formation. Boronic acids undergo spontaneous, reversible dehydration to form cyclic trimeric anhydrides called boroxines. Because the equilibrium is highly sensitive to ambient moisture and sample concentration, your compound likely exists as a dynamic mixture of the monomer and the trimer, leading to broad, averaged NMR signals and variable mass spectra. Solution: To obtain a clean, interpretable NMR spectrum, add a single drop of D₂O to your deuterated solvent (e.g., DMSO-d₆). This drives the equilibrium entirely to the monomeric boronic acid. For LC-MS analysis, ensure your mobile phase contains an aqueous acidic modifier (like 0.1% formic acid) to hydrolyze the boroxine during the chromatographic run.

Q3: I am seeing a large amount of 4-bromo-2-fluorobenzoic acid in my crude mixture. How did this form, and how do I minimize it in future reactions? A3: This is the protodeboronated byproduct. Protodeboronation is the hydrolytic cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond[4]. In your specific compound, the strongly electron-withdrawing fluorine and carboxylic acid groups stabilize the transient aryl carbanion intermediate, making the molecule highly susceptible to base-catalyzed protodeboronation[5]. This frequently occurs during Suzuki-Miyaura couplings or basic aqueous workups[6]. Solution: To minimize this during reactions, avoid strong bases like NaOH. Substitute with milder bases (e.g., K₃PO₄ or Cs₂CO₃) and keep reaction temperatures as low as kinetically feasible. During workup, avoid prolonged exposure to strongly basic aqueous solutions (pH > 10). If the byproduct has already formed, use Protocol A to chemically separate it from your target compound.

V. References

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Borono-4-bromo-2-fluorobenzoic Acid Cross-Couplings

Welcome to the Technical Support Center. Working with 5-borono-4-bromo-2-fluorobenzoic acid presents a unique set of challenges for Suzuki-Miyaura cross-couplings.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 5-borono-4-bromo-2-fluorobenzoic acid presents a unique set of challenges for Suzuki-Miyaura cross-couplings. As a bifunctional building block containing both an electrophile (C4-bromide) and a nucleophile (C5-boronic acid), it is highly prone to uncontrolled polymerization. Furthermore, the ortho-relationship between the bulky bromine atom and the boronic acid creates severe steric hindrance, heavily impeding the transmetalation step. Finally, the free carboxylic acid at C1 acts as an acidic sink that can quench basic catalysts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve chemoselective and high-yielding cross-couplings.

Section 1: Troubleshooting Guide & FAQs

Q1: My reaction yields a complex mixture of oligomers instead of the desired cross-coupled product. How do I prevent this? Cause: 5-Borono-4-bromo-2-fluorobenzoic acid is an A-B monomer. Under standard Suzuki conditions, the C5-boronic acid of one molecule will react with the C4-bromide of another, leading to polymerization. Solution: You must enforce chemoselectivity through kinetic control or protecting groups.

  • Strategy A (Kinetically Driven): If you want to react the boronic acid and spare the bromide, couple it with a highly reactive aryl iodide. Oxidative addition into an Ar-I bond is significantly faster than into an Ar-Br bond. By running the reaction at a lower temperature (e.g., 50–60 °C), the palladium catalyst selectively inserts into the external aryl iodide, leaving the internal C4-bromide intact ()[1].

  • Strategy B (Protecting Group Driven): If you want to react the bromide first, you must mask the boronic acid. Convert the boronic acid into an N-methyliminodiacetic acid (MIDA) boronate. MIDA rehybridizes the boron from sp² to sp³, eliminating the vacant p-orbital required for transmetalation, rendering it completely inert under anhydrous coupling conditions ()[2].

Q2: I am trying to react the C5-boronic acid, but the reaction stalls after oxidative addition. Why is transmetalation failing? Cause: The bulky bromine atom ortho to the boronic acid creates a severe steric clash. During transmetalation, the boronic acid must coordinate with the Pd(II)-hydroxide/alkoxide complex to form a critical Pd-O-B linkage. The ortho-bromine physically blocks this approach. Solution:

  • Ligand Selection: Switch from standard ligands (like PPh₃) to sterically demanding, electron-rich Buchwald dialkylbiarylphosphines (e.g., SPhos or XPhos) ()[3]. The lower ring of the biaryl backbone provides a stabilizing secondary interaction with the Pd center, maintaining a highly active monoligated Pd(0) species that can force transmetalation.

  • Biphasic Transmetalation Shift: Employ phase transfer catalysts (PTCs) in a biphasic solvent system (e.g., Toluene/Water). Recent mechanistic studies show that PTCs shift the transmetalation mechanism from an oxo-palladium pathway to a boronate-based pathway, which is significantly more tolerant of steric bulk, resulting in massive rate enhancements ()[4].

Q3: I recover unreacted starting material, but my base is completely consumed. What is happening? Cause: The C1-carboxylic acid is highly acidic (pKa ~3.5, further lowered by the electron-withdrawing ortho-fluorine). It rapidly undergoes an acid-base reaction with the inorganic base (e.g., K₂CO₃ or K₃PO₄) intended to activate the boronic acid. Solution: Add exactly one extra equivalent of base to pre-form the carboxylate salt in situ before adding the palladium catalyst. Alternatively, esterify the carboxylic acid prior to the cross-coupling sequence.

Section 2: Ligand and Base Selection Matrix

To streamline your optimization, use the following matrix summarizing the efficacy of various ligands and bases for ortho-hindered Suzuki couplings.

Ligand / Catalyst SystemBaseSolvent SystemEfficacy for Ortho-Hindered SubstratesMechanistic Advantage
Pd(PPh₃)₄ Na₂CO₃Toluene/EtOH/H₂OPoor Prone to catalyst deactivation; cannot overcome steric clash during transmetalation.
Pd₂(dba)₃ / SPhos K₃PO₄Toluene/H₂OExcellent Biaryl backbone stabilizes 14-electron Pd(0); electron-richness accelerates oxidative addition[3].
PEPPSI-IPr KOtBu1,4-DioxaneVery Good NHC ligand provides massive steric bulk (wingtips) that strongly promotes reductive elimination ()[5].
Pd(OAc)₂ / XPhos Ba(OH)₂THF/H₂OExcellent Ba(OH)₂ provides highly reactive hydroxide ions to accelerate the oxo-palladium transmetalation pathway.
Section 3: Experimental Protocols

Protocol A: Chemoselective Coupling of the C5-Boronic Acid (Sparing C4-Bromide) Objective: React the boronic acid with an external Aryl Iodide without triggering polymerization.

  • Preparation: To a flame-dried Schlenk flask, add 5-borono-4-bromo-2-fluorobenzoic acid (1.0 equiv), external Aryl Iodide (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv — Note: 1 equiv neutralizes the carboxylic acid).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M).

  • Reaction: Stir at 60 °C for 12 hours. The mild temperature prevents oxidative addition into the internal C4-Br bond.

  • Workup: Acidify with 1M HCl to pH 3 to protonate the carboxylic acid, extract with EtOAc, dry over Na₂SO₄, and purify via reverse-phase chromatography.

Protocol B: Iterative Cross-Coupling via MIDA Boronate Protection Objective: React the C4-Bromide first, then react the C5-Boronic Acid.

  • MIDA Protection: Reflux 5-borono-4-bromo-2-fluorobenzoic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap for 12 hours. Isolate the MIDA boronate.

  • First Suzuki Coupling (At C4-Br): Combine the MIDA boronate (1.0 equiv), external Aryl Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv) in anhydrous Toluene. Heat to 90 °C. The MIDA group prevents the internal boron from reacting[2].

  • Deprotection: Treat the purified intermediate with 1M NaOH in THF at room temperature for 2 hours to hydrolyze the MIDA group, revealing the C5-boronic acid.

  • Second Suzuki Coupling: Subject the newly revealed boronic acid to standard Suzuki conditions with an external Aryl Halide.

Section 4: Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-I > Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation (Steric Bottleneck at C5) PdII->TransMet Base, Ar'-B(OH)2 PdII_ArAr Ar-Pd(II)-Ar' Intermediate TransMet->PdII_ArAr Requires Buchwald Ligands RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0

Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck caused by ortho-sterics.

IterativeWorkflow Start 5-Borono-4-bromo- 2-fluorobenzoic acid MIDA MIDA Protection (Masks C5-Boron) Start->MIDA Coupling1 Suzuki Coupling 1 (Reacts at C4-Br) MIDA->Coupling1 Ar'-B(OH)2 Pd Cat. Deprotect Aqueous Base (Reveals C5-Boron) Coupling1->Deprotect Coupling2 Suzuki Coupling 2 (Reacts at C5) Deprotect->Coupling2 Ar''-Br Pd Cat.

Iterative cross-coupling workflow utilizing MIDA boronate protection to ensure chemoselectivity.

References
  • Reaction Mechanism and Mechanistic Studies: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

  • Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: Journal of the American Chemical Society / PubMed Central URL:[Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings Source: Nature Communications URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 5-Borono-4-bromo-2-fluorobenzoic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing thermodynamic roadblocks when formulating heavily substituted arylboronic acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing thermodynamic roadblocks when formulating heavily substituted arylboronic acids. 5-Borono-4-bromo-2-fluorobenzoic acid presents a unique "triple-threat" to aqueous solubility: a highly lipophilic aromatic core, hydrophobic halogen substitutions (bromine and fluorine), and the propensity of the boronic acid moiety to dehydrate into insoluble trimeric boroxines.

This guide provides a self-validating, mechanistic framework to overcome these barriers, ensuring your downstream Suzuki-Miyaura couplings or biological assays succeed without compromising molecular integrity.

Section 1: Mechanistic FAQs (The "Why")

Q: Why does 5-Borono-4-bromo-2-fluorobenzoic acid crash out of neutral aqueous buffers? A: The molecule contains two distinct ionizable groups: a carboxylic acid (pKa ~ 3.85, extrapolated from 1[1]) and a boronic acid (pKa ~ 8.5–9.2). In pure water or slightly acidic media (pH < 5), the molecule is dominated by its uncharged, trigonal planar Lewis acid form[2]. The electron-withdrawing bromine and fluorine atoms significantly increase the lipophilicity of the aromatic ring[3]. Furthermore, in the solid state or in concentrated solutions, boronic acids spontaneously dehydrate to form highly insoluble cyclic boroxines (anhydrides)[4].

Q: How does pH manipulation resolve this, and what are the thermodynamic limits? A: Solubility is fundamentally driven by ionization. By raising the pH above the pKa of the carboxylic acid (pH > 5), you generate a carboxylate anion, which moderately improves solubility. However, for complete dissolution at millimolar concentrations, the pH must exceed the pKa of the boronic acid (pH > 9.5). At this threshold, the trigonal boronic acid accepts a hydroxide ion to form a highly soluble, anionic tetrahedral boronate species[2]. Causality Note: The electron-withdrawing fluorine substituent slightly lowers the pKa of the boronic center compared to unsubstituted phenylboronic acid, making it slightly easier to form the tetrahedral species[3].

Q: I need to run a biological assay at pH 7.4. I cannot use harsh alkaline conditions. What is the mechanistic workaround? A: You must utilize polyol complexation. When 1,2- or 1,3-diols (like mannitol, fructose, or sorbitol) are added to the aqueous media, they rapidly condense with the boronic acid to form a cyclic boronate ester. As detailed in5[5], this complexation dramatically lowers the apparent pKa of the boron center (often by nearly 3 units, bringing it down to ~6.2). Consequently, the boron center becomes tetrahedral and anionic at physiological pH, increasing aqueous solubility by over 10-fold without requiring high pH[5].

Section 2: Quantitative Data & Solubility Drivers

To design a successful experiment, you must understand the phase-state of the molecule under varying conditions. The table below summarizes the physicochemical parameters dictating the solubility of 5-Borono-4-bromo-2-fluorobenzoic acid.

Property / ParameterValue / StateImpact on Aqueous Solubility & Reactivity
Carboxylic Acid pKa ~3.85Deprotonates at pH > 5, forming a moderately soluble carboxylate anion.
Boronic Acid pKa ~8.5 – 9.2Deprotonates at pH > 9.5, forming a highly soluble tetrahedral boronate anion[2].
Halogen Substituents (Br, F) High ElectronegativityIncreases lipophilicity; slightly lowers the pKa of the boronic acid center[3].
Polyol Addition (Mannitol) Apparent pKa drops to ~6.2Shifts equilibrium to the highly soluble anionic boronate ester at physiological pH (7.4)[5].
Boroxine Formation Trimeric AnhydrideDrastically reduces solubility. Reversible via heating or base addition[4].
Section 3: Troubleshooting Guides & Step-by-Step Protocols
Protocol A: Polyol-Mediated Solubilization for Physiological Assays (pH 7.4)

Use this protocol when evaluating the compound in cell-based assays or enzymatic screens where pH must remain neutral.

  • Weighing & Pre-mixing: Weigh the desired amount of 5-Borono-4-bromo-2-fluorobenzoic acid. In a separate vial, weigh out D-Mannitol at a 10:1 molar excess relative to the boronic acid.

  • Dry Blending: Mix the dry powders thoroughly. Causality: Intimate physical mixing accelerates the kinetics of boronate ester formation once the solvent is introduced.

  • Buffer Addition: Add your pH 7.4 buffer (e.g., PBS or HEPES). Do not use phosphate buffers with high concentrations of competing diols.

  • Agitation & Equilibration: Vortex for 2 minutes, then sonicate in a water bath at 37°C for 5 minutes to drive the condensation reaction.

  • Self-Validation Check: Measure the pH of the final solution; it should remain stable at 7.4. If the solution is perfectly clear, the tetrahedral boronate ester has successfully formed. Troubleshooting: If the solution turns cloudy upon standing, the mannitol ratio is insufficient to prevent boroxine re-formation. Add an additional 5 equivalents of mannitol, vortex, and observe the clearing of the solution.

Protocol B: Alkaline/Co-solvent Solubilization for Suzuki-Miyaura Coupling

Use this protocol for organic synthesis where the compound acts as a coupling partner.

  • Co-Solvent Wetting: Suspend the boronic acid in a minimum volume of a water-miscible co-solvent (e.g., Ethanol or DMF). Causality: The co-solvent breaks the hydrophobic lattice of the halogenated aromatic ring, increasing the surface area for aqueous attack.

  • Base Introduction: Add a 2.0 M aqueous solution of Potassium Carbonate ( K2​CO3​ ) or Sodium Carbonate ( Na2​CO3​ ) to achieve a final pH > 10.

  • Boroxine Disruption: Stir vigorously at 40°C for 15 minutes. Causality: Heat and high pH synergistically hydrolyze any insoluble boroxine trimers back into the active, monomeric tetrahedral boronate[4].

  • Self-Validation Check: A clear, homogeneous solution indicates successful formation of the reactive boronate. Troubleshooting: If you observe the rapid formation of a black precipitate (palladium black) upon adding your catalyst later, your boronic acid may have undergone protodeboronation due to excessive base or heat. Validate the integrity of the active boronate by running a quick TLC against the starting material; the highly polar tetrahedral boronate will remain at the baseline in standard non-polar solvent systems.

Section 4: Visual Workflows

The following decision tree illustrates the logical pathway for selecting a solubilization strategy based on your downstream application.

SolubilizationWorkflow Start 5-Borono-4-bromo-2-fluorobenzoic acid (Insoluble in Water) Decision Target Application? Start->Decision Bio Biological Assay (Requires pH 7.4) Decision->Bio Syn Chemical Synthesis (e.g., Suzuki Coupling) Decision->Syn Polyol Add 10x Molar Excess Mannitol or Fructose Bio->Polyol Base Add Base (K2CO3) + Co-solvent (EtOH/DMF) Syn->Base Mech1 Forms Anionic Boronate Ester (Apparent pKa < 7.4) Polyol->Mech1 Mech2 Forms Tetrahedral Boronate Anion (pH > 9.5) Base->Mech2

Decision tree for solubilizing 5-Borono-4-bromo-2-fluorobenzoic acid based on downstream application.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with 5-Borono-4-bromo-2-fluorobenzoic Acid

Welcome to the Advanced Application Support Center. Working with highly functionalized building blocks like 5-Borono-4-bromo-2-fluorobenzoic acid presents unique catalytic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Working with highly functionalized building blocks like 5-Borono-4-bromo-2-fluorobenzoic acid presents unique catalytic challenges. Because this molecule is a bifunctional "AB-type" monomer containing both a nucleophile (boronic acid) and an electrophile (aryl bromide), alongside strongly electron-withdrawing groups (fluorine, carboxylic acid), it is highly prone to side reactions that rapidly deactivate palladium catalysts.

This guide provides causality-driven troubleshooting, quantitative benchmarks, and self-validating protocols to ensure your cross-coupling reactions succeed.

Visualizing the Reaction Network

Before troubleshooting, it is critical to understand the competing pathways that drain your catalytic cycle. The diagram below illustrates how the structural features of 5-Borono-4-bromo-2-fluorobenzoic acid divert the active Pd catalyst away from the desired cross-coupling.

ReactionPathways Substrate 5-Borono-4-bromo-2-fluorobenzoic acid (Bifunctional AB Monomer) PdCycle Active Pd(0)/Pd(II) Cycle Substrate->PdCycle Oxidative Addition & Transmetalation Desired Desired Cross-Coupling (Target Biaryl Product) PdCycle->Desired Protected COOH, Optimized Base Proto Protodeboronation (Loss of -B(OH)2) PdCycle->Proto High pH, H2O (EWG-driven cleavage) Oligo Self-Condensation (Oligomerization) PdCycle->Oligo High Concentration (AB monomer reaction) Poison Pd-Carboxylate Coordination (Catalyst Poisoning) PdCycle->Poison Free -COOH Bridging Ligand

Fig 1: Competing pathways leading to Pd deactivation with bifunctional boronic acids.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction mixture turns black almost immediately after adding the base, and conversion halts. Why is the palladium deactivating? A: The rapid formation of "Pd black" indicates the aggregation of inactive Palladium(0)[1]. With 5-Borono-4-bromo-2-fluorobenzoic acid, this is driven by two synergistic failure modes:

  • Carboxylate Poisoning: The free carboxylic acid can act as a bidentate ligand, coordinating to Pd(II) intermediates to form stable, off-cycle dimers that refuse to undergo reductive elimination.

  • Accelerated Protodeboronation: The electron-withdrawing fluorine atom and carboxylic acid make the ipso-carbon highly electrophilic. In basic aqueous media, the boronate anion undergoes rapid C-B bond fission (protodeboronation)[2]. Once the boronic acid is destroyed, the Pd(II) intermediate has no transmetalation partner, leading to catalyst starvation and subsequent aggregation into Pd black.

Q2: GC-MS analysis shows a ladder of high-molecular-weight byproducts instead of my target molecule. What is happening? A: You are observing unwanted step-growth polymerization[3]. Because your substrate contains both an aryl bromide (electrophile) and a boronic acid (nucleophile), it acts as a bifunctional "AB monomer"[4]. If the oxidative addition to your intended external coupling partner is slower than the substrate's reaction with itself, the monomers will sequentially self-condense into oligomeric chains.

Q3: How do I decouple these competing rates to favor the desired cross-coupling? A: You must suppress both the self-condensation and the protodeboronation simultaneously[5]:

  • Mask the Acid: Esterify the carboxylic acid prior to the Suzuki coupling. This eliminates Pd-carboxylate poisoning and slightly reduces the electron-withdrawing pull on the ring.

  • Control Concentration: Use a syringe pump to slowly add the boronic acid to the reaction mixture. Keeping its steady-state concentration low drastically reduces the probability of AB-monomer collisions.

  • Modulate the Base: Switch from harsh bases (like NaOH or Na2CO3) to milder, anhydrous bases (e.g., K3PO4 in dry dioxane) to suppress hydroxide-driven protodeboronation.

Quantitative Benchmarks

The following table summarizes the causal relationship between reaction conditions and the distribution of products when coupling 5-Borono-4-bromo-2-fluorobenzoic acid with a standard aryl iodide.

ConditionBase SystemAdditive / StrategyProtodeboronation (%)Oligomerization (%)Desired Yield (%)
Standard Na2CO3 (aq)None (Batch addition)45%35%< 20%
High pH NaOH (aq)None (Batch addition)> 80%< 5%Trace
Dilution K3PO4 (aq)Syringe Pump Addition25%< 5%55%
Optimized K3PO4 (dry)Esterification + Syringe Pump< 5% < 2% > 85%

Self-Validating Experimental Protocols

To achieve the "Optimized" results from the table above, follow this two-stage methodology. Every step includes a validation checkpoint to ensure systemic integrity before proceeding.

ProtocolWorkflow Step1 1. Esterification (Mask -COOH) Step2 2. Pre-catalyst Activation (Pd G3) Step1->Step2 Step3 3. Syringe Pump Addition (2 hrs) Step2->Step3 Step4 4. Mild Anhydrous Coupling (K3PO4) Step3->Step4

Fig 2: Optimized workflow to prevent catalyst deactivation and self-condensation.

Protocol A: Pre-Reaction Esterification (Masking the Poison)

Causality: Converting the carboxylic acid to a methyl ester prevents bidentate coordination to Palladium and reduces the rate of protodeboronation.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 5-Borono-4-bromo-2-fluorobenzoic acid (10 mmol) in anhydrous methanol (40 mL).

  • Catalysis: Add concentrated H2SO4 (0.5 mL) dropwise at 0 °C under argon.

  • Reaction: Reflux the mixture at 65 °C for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated NaHCO3. Extract, dry over Na2SO4, and concentrate.

  • Validation Checkpoint: Perform an IR scan of the crude solid. Success is validated by the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1730 cm⁻¹). Do not proceed to Protocol B if the free acid remains.

Protocol B: Controlled-Release Suzuki-Miyaura Coupling

Causality: Using a highly active precatalyst ensures rapid oxidative addition to the target electrophile, while syringe-pump addition of the AB-monomer keeps its concentration too low for self-condensation.

  • System Purge: To an oven-dried Schlenk flask, add your target aryl iodide (1.0 equiv), anhydrous K3PO4 (3.0 equiv), and XPhos Pd G3 precatalyst (2 mol%). Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M relative to the aryl iodide) and heat the mixture to 80 °C.

  • Controlled Addition: Dissolve the methyl ester of 5-Borono-4-bromo-2-fluorobenzoic acid (1.2 equiv) in anhydrous 1,4-Dioxane (10 mL). Load this into a syringe pump.

  • Injection: Add the boronic ester solution dropwise to the active catalytic mixture at a rate of 5 mL/hr.

  • Validation Checkpoint: Monitor the reaction visually and via TLC. Success is validated by the solution maintaining a clear yellow/orange homogeneous state. If the solution turns opaque black, moisture has induced protodeboronation.

  • Completion: Stir for an additional 1 hour post-addition, cool, filter through a pad of Celite to remove phosphate salts, and purify via flash chromatography.

References

  • Suzuki, A. Akira Suzuki - Nobel Lecture: Cross-Coupling Reactions of Organoboranes. NobelPrize.org. Retrieved from [Link]

  • National Institutes of Health (PMC). Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization. Retrieved from[Link]

  • The Journal of Organic Chemistry (ACS). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Retrieved from[Link]

  • Journal of the American Chemical Society (ACS). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Borono-4-bromo-2-fluorobenzoic Acid vs. Boronic Acid Pinacol Esters in Cross-Coupling

Introduction: The Challenge of Polyfunctional Building Blocks Bifunctional building blocks like 5-borono-4-bromo-2-fluorobenzoic acid present a unique and complex challenge in Suzuki-Miyaura cross-coupling. As an "AB-typ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Polyfunctional Building Blocks

Bifunctional building blocks like 5-borono-4-bromo-2-fluorobenzoic acid present a unique and complex challenge in Suzuki-Miyaura cross-coupling. As an "AB-type" monomer containing both a nucleophilic boronic acid and an electrophilic aryl bromide, this molecule is primed for unwanted self-condensation (oligomerization). Furthermore, the highly electron-withdrawing nature of the fluorine, bromine, and carboxylic acid substituents severely depletes the electron density of the aromatic ring. This electronic deficit significantly increases the risk of protodeboronation—the destructive cleavage of the carbon-boron bond[1].

To mitigate these issues, application scientists often convert the free boronic acid (–B(OH)₂) into a pinacol ester (–Bpin). This guide objectively compares the reactivity, stability, and handling of the free 5-borono-4-bromo-2-fluorobenzoic acid against its Bpin ester counterpart, providing actionable, self-validating protocols for drug development professionals.

Structural & Electronic Profiling: Causality of Reactivity

The core difference between free boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability[2].

  • Free Boronic Acid (–B(OH)₂) : The free acid is highly Lewis acidic. It rapidly forms the critical hydroxyboronate intermediate (the "ate" complex) required for transmetalation to the Pd(II) center[3]. However, the electron-deficient nature of the 4-bromo-2-fluoro-5-carboxy framework makes the C–B bond highly susceptible to hydrolytic cleavage under the basic aqueous conditions typical of Suzuki couplings[1].

  • Boronic Acid Pinacol Ester (–Bpin) : The bulky pinacol ligand sterically shields the empty p-orbital of the boron atom, reducing its Lewis acidity. This imparts excellent shelf stability, chromatographic resilience, and resistance to protodeboronation[4]. However, to undergo transmetalation, the Bpin ester typically requires either in situ hydrolysis back to the free boronic acid or the formation of a less reactive, sterically hindered boronate complex[5].

Reactivity Substrate 5-Borono-4-bromo-2-fluorobenzoic Acid Core FreeAcid Free Boronic Acid [-B(OH)2] Substrate->FreeAcid Native BpinEster Pinacol Ester [-Bpin] Substrate->BpinEster Esterification FastTrans Fast Transmetalation FreeAcid->FastTrans HighDeg High Protodeboronation FreeAcid->HighDeg SlowTrans Controlled Transmetalation BpinEster->SlowTrans HighStab High Bench Stability BpinEster->HighStab

Reactivity and stability trade-offs between free boronic acids and Bpin esters.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of 5-borono-4-bromo-2-fluorobenzoic acid versus its Bpin ester under standard Suzuki-Miyaura conditions.

Metric5-Borono-4-bromo-2-fluorobenzoic AcidBpin Ester DerivativeCausality / Rationale
Transmetalation Rate Very Fast (< 1 hour)Moderate to Slow (4-12 hours)Free acids rapidly form the reactive "ate" complex; Bpin requires prior hydrolysis or slow direct transfer[5].
Protodeboronation Risk HighLowElectron-withdrawing F and Br groups activate the C–B bond for cleavage; Bpin sterically protects the boron[1].
Chemoselectivity (Self-Coupling) Poor (High risk of oligomerization)Moderate (Slower activation allows control)The presence of both –B(OH)₂ and –Br allows intermolecular coupling. Slower transmetalation of Bpin limits this.
Chromatographic Stability Poor (Streaking, degradation on silica)Excellent (Clean elution)Free acids bind strongly to silica gel; Bpin esters behave as standard, stable organic molecules[4].
Storage Shelf-Life Months (Requires cold, dry storage)Years (Stable at room temp)Bpin prevents atmospheric oxidation and trimerization to boroxines[2].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating steps, including internal standards and specific LC-MS checkpoints.

Workflow S1 1. Substrate Selection S2 2. Base/Solvent Optimization S1->S2 S3 3. Catalyst Activation S2->S3 S4 4. Kinetic Control S3->S4 S5 5. LC-MS Validation S4->S5

Step-by-step experimental workflow for self-validating Suzuki-Miyaura coupling.

Protocol A: Controlled Cross-Coupling using the Bpin Ester

Objective : Maximize chemoselectivity (preventing oligomerization via the internal aryl bromide) and prevent protodeboronation by utilizing the stable Bpin ester[2].

  • Preparation : To a flame-dried Schlenk flask, add the Bpin ester of 5-borono-4-bromo-2-fluorobenzoic acid (1.0 equiv), the target aryl iodide (1.2 equiv, chosen to be more reactive than the internal bromide), and an internal standard (1,3,5-trimethoxybenzene, 0.5 equiv) for NMR conversion tracking.

  • Catalyst & Base : Add Pd(dppf)Cl₂ (5 mol%) and anhydrous K₃PO₄ (3.0 equiv).

    • Causality: K₃PO₄ is a mild base that facilitates the boronate pathway without inducing rapid hydrolysis of the ester, thereby controlling the release of the active transmetalating species and preventing self-condensation.

  • Solvent : Add degassed 1,4-dioxane. Avoid water to prevent premature hydrolysis of the Bpin group, which would expose the fragile free boronic acid to protodeboronation[3].

  • Reaction : Heat to 90°C under an argon atmosphere.

  • Validation Checkpoint : At 2 hours, take a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS. You should observe the intact Bpin mass and the cross-coupled product mass. If the protodeboronated mass (des-boron) exceeds 10%, lower the temperature to 75°C.

  • Workup : Filter through a pad of Celite, concentrate the filtrate, and purify via standard silica gel chromatography[2].

Protocol B: Rapid Coupling using the Free Boronic Acid

Objective : Exploit the high reactivity of the free acid for challenging, sterically hindered electrophiles before degradation occurs[3].

  • Preparation : Add 5-borono-4-bromo-2-fluorobenzoic acid (1.5 equiv - excess is strictly required to compensate for inevitable protodeboronation), the target aryl halide (1.0 equiv), and Pd(PPh₃)₄ (5 mol%) to a microwave vial.

  • Solvent & Base : Add a biphasic mixture of Toluene/EtOH/2M aqueous Na₂CO₃ (ratio 2:1:1).

    • Causality: The aqueous base rapidly forms the highly reactive trihydroxyboronate species, driving transmetalation at a rate that outpaces the competing protodeboronation pathway.

  • Reaction : Heat vigorously at 100°C for exactly 45 minutes.

    • Causality: Prolonged heating of this highly electron-deficient free acid will result in complete protodeboronation[4]. Time is the critical variable here.

  • Validation Checkpoint : Perform TLC (Hexanes/EtOAc with 1% AcOH) at 30 minutes. The free acid will appear as a baseline streak. The complete disappearance of the aryl halide indicates a successful reaction.

  • Workup : Acidify the aqueous layer to pH 3 with 1M HCl to protonate the carboxylic acid, then extract with EtOAc to isolate the product.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC / National Institutes of Health URL
  • A Researcher's Guide to Boronic Acids vs.
  • Choosing Your Boron Source for Suzuki–Miyaura Coupling Source: NorrChemica URL
  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Something Unique or Methyl, Butyl, Futile?

Sources

Comparative

LC-MS analysis protocols for validating 5-Borono-4-bromo-2-fluorobenzoic acid derivatives

Title: LC-MS Analysis Protocols for Validating 5-Borono-4-bromo-2-fluorobenzoic Acid Derivatives: A Comparative Guide Executive Summary 5-Borono-4-bromo-2-fluorobenzoic acid is a highly functionalized, multi-halogenated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: LC-MS Analysis Protocols for Validating 5-Borono-4-bromo-2-fluorobenzoic Acid Derivatives: A Comparative Guide

Executive Summary

5-Borono-4-bromo-2-fluorobenzoic acid is a highly functionalized, multi-halogenated building block indispensable in modern Suzuki-Miyaura cross-coupling and pharmaceutical synthesis. However, validating its derivatives via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a notorious analytical bottleneck. Boronic acids are prone to spontaneous dehydration, severe column interactions, and complex isotopic distributions.

As a Senior Application Scientist, I have evaluated multiple analytical strategies to overcome these hurdles. This guide objectively compares standard acidic LC-MS, pre-column derivatization, and high-pH direct analysis, providing a field-proven, self-validating protocol for the flawless characterization of these complex derivatives.

Mechanistic Insights: Why Standard LC-MS Fails

To understand why specific protocols succeed, we must first examine the causality behind why standard reverse-phase LC-MS (typically utilizing 0.1% formic acid on a standard C18 column) fails catastrophically for boronic acids.

  • Boroxine Trimerization: Under acidic conditions and within the heated electrospray ionization (ESI) source, boronic acids undergo rapid dehydration to form cyclic trimers known as boroxines. This splits the chromatographic peak and creates a chaotic mass spectrum dominated by [3M-3H2O-H]- ions, rendering accurate quantification impossible[1].

  • Lewis Acid-Base Column Interactions: The boron atom in a neutral boronic acid possesses an empty p-orbital, acting as a strong Lewis acid. This orbital interacts aggressively with residual silanol groups (Lewis bases) present on standard silica-based C18 columns. The macroscopic result is severe peak tailing and a drastic reduction in the signal-to-noise (S/N) ratio[2].

MechanisticPathway A 5-Borono-4-bromo-2-fluorobenzoic Acid (Neutral Monomer) B Acidic Mobile Phase (0.1% Formic Acid) A->B E Basic Mobile Phase (10mM NH4OAc, pH 9) A->E C Dehydration (-3 H2O) B->C D Boroxine Trimer (Peak Tailing & Signal Loss) C->D F Tetrahedral Boronate Anion [R-B(OH)3]- E->F G Stable LC-MS Peak (High S/N, Sharp Peak) F->G

Mechanistic pathway: Boroxine trimerization in acid vs. boronate stabilization at high pH.

Comparative Methodology

To establish a robust analytical framework, we compared three distinct methodologies:

  • Method A: Standard Acidic RP-LC (The Control) Utilizes 0.1% Formic Acid and a standard C18 column. As mechanistically predicted, this results in extreme tailing and boroxine formation.

  • Method B: High-pH Direct Analysis (The Optimal Solution) Utilizes 10 mM Ammonium Acetate (adjusted to pH ~9.0 with ammonia) and a high-pH tolerant column (e.g., Agilent Poroshell HPH-C18). The high pH converts the neutral, trigonal planar boronic acid into a tetrahedral boronate anion [R-B(OH)3]-. This geometric shift fills the empty p-orbital, completely eliminating silanol interactions and sterically hindering the dehydration pathway that forms boroxines[1][2].

  • Method C: Pre-column Pinacol Derivatization (The Indirect Solution) Involves reacting the boronic acid with pinacol to form a stable boronate ester prior to injection. While this solves the tailing and trimerization issues, it adds over an hour of sample preparation time and introduces quantitative uncertainty due to potentially incomplete conversion.

Quantitative Performance Data

The following table summarizes the experimental validation data for a 1 µg/mL standard of 5-Borono-4-bromo-2-fluorobenzoic acid across the three methods.

Analytical ParameterMethod A: Acidic RP-LC (0.1% FA)Method B: High-pH RP-LC (10 mM NH₄OAc)Method C: Pinacol Derivatization
Column Technology Standard C18Poroshell HPH-C18Standard C18
Sample Prep Time < 5 mins< 5 mins> 60 mins (Reaction + Cleanup)
Peak Tailing Factor (Tf) > 2.8 (Severe Tailing)1.05 (Excellent Symmetry)1.10 (Excellent Symmetry)
Boroxine Formation High ([3M-3H2O-H]- dominant)None DetectedNot Applicable
S/N Ratio (at 1 µg/mL) 12:1165:1130:1
Primary MS Ion Complex adducts & trimers[M-H]- (Intact Monomer)[M-H]- (Pinacol Ester)

Optimized Step-by-Step Protocol (Method B)

Based on the comparative data, Method B is the superior choice. The following protocol is designed as a self-validating system, ensuring that every step inherently prevents degradation while maximizing data integrity.

Workflow Step1 1. Sample Prep Dilute in 50:50 H2O:MeCN (Avoid pure MeOH to prevent esterification) Step2 2. Chromatography Column: High-pH C18 (e.g., Poroshell HPH) Mobile Phase: 10mM NH4OAc (pH 9) Step1->Step2 Step3 3. Mass Spectrometry ESI Negative Mode Monitor [M-H]- and avoid high fragmentation voltages Step2->Step3 Step4 4. Data Validation Confirm 10B/11B and 79Br/81Br Isotopic Barcode Verify absence of[3M-3H2O-H]- Step3->Step4

Optimized high-pH LC-MS workflow for direct validation of halogenated boronic acids.

Step 1: Sample Preparation

  • Action: Dissolve the 5-Borono-4-bromo-2-fluorobenzoic acid derivative in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Causality: Do not use pure Methanol or Ethanol as the diluent. Boronic acids can undergo spontaneous, reversible esterification with short-chain alcohols at room temperature, leading to false mass shifts (e.g., +14 Da for methyl esters) during analysis.

Step 2: Chromatographic Separation

  • Action: Equip the LC with a high-pH tolerant column (e.g., Agilent Poroshell HPH-C18, 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with dilute ammonia.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes at 0.4 mL/min.

  • Causality: The alkaline environment ensures the quantitative conversion of the analyte into the tetrahedral boronate anion, preventing silanol interaction and ensuring a sharp, symmetrical peak[2].

Step 3: Mass Spectrometry Configuration

  • Action: Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-). Keep the capillary/cone voltage relatively low (e.g., 20-30 V).

  • Causality: Because the boronate anion is pre-formed in the basic mobile phase, it ionizes with exceptional efficiency in ESI-. Low capillary voltages prevent the in-source fragmentation (loss of water or loss of the boronic acid group entirely) that plagues these molecules.

Step 4: Data Validation via Isotopic Barcoding

  • Action: Inspect the MS1 spectrum for the intact monomer [M-H]- and verify the isotopic envelope.

  • Causality: 5-Borono-4-bromo-2-fluorobenzoic acid contains one Boron atom (approx. 20% ¹⁰B, 80% ¹¹B) and one Bromine atom (approx. 50.7% ⁷⁹Br, 49.3% ⁸¹Br)[3]. This creates a highly distinct, 4-peak isotopic cluster separated by 1 Da increments. The presence of this exact isotopic ratio acts as an internal "barcode," self-validating that the intact molecule has successfully traversed the LC-MS system without losing its halogens or boronic acid moiety.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Analytical Methods (RSC Publishing) URL:[Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor American Journal of Analytical Chemistry URL:[Link]

  • Boron Isotope Tag-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Discovery and Annotation of cis-Diol-Containing Metabolites Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) Purity Determination of 5-Borono-4-bromo-2-fluorobenzoic acid

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. Wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. While high-performance liquid chromatography (HPLC) has traditionally dominated this space, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, direct, and often more efficient primary method for purity assignment.[1] This guide provides an in-depth, technically-grounded comparison and a detailed experimental protocol for determining the purity of a complex halogenated organoboron compound, 5-Borono-4-bromo-2-fluorobenzoic acid, using ¹H qNMR.

The Principle and Power of qNMR: A Comparative Overview

The fundamental principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] This direct relationship allows for the absolute quantification of a substance when co-dissolved with a certified internal standard (IS) of known purity and mass.[2][4] Unlike chromatographic techniques, qNMR does not rely on compound-specific reference standards for the analyte itself, making it invaluable for the analysis of novel chemical entities or when a fully characterized standard is unavailable.[1]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the molar amount.Separation based on physicochemical interactions, quantification via external calibration.
Reference Standard Requires a certified internal standard (can be structurally unrelated).Requires a certified reference standard of the analyte.
Quantification Absolute quantification without a calibration curve.[2]Relative quantification requiring a calibration curve.
Method Development Generally faster; focuses on solubility and signal resolution.Can be time-consuming, involving column, mobile phase, and gradient optimization.
Sample Preparation Simple dissolution of accurately weighed sample and standard.[5]Often requires filtration, dilution, and preparation of mobile phases.
Analysis Time Rapid, with spectra acquired in minutes.[1]Run times can be longer, especially with complex gradients.
Destructive? No, the sample can be fully recovered.[2]Yes, the sample is consumed during the analysis.
Universality Applicable to any soluble molecule with an NMR-active nucleus (e.g., ¹H, ¹⁹F, ³¹P).[5]Limited by the analyte's ability to be separated and detected (e.g., UV chromophore).

Experimental Design: Purity Determination of 5-Borono-4-bromo-2-fluorobenzoic acid

The Analyte: Structure and Considerations

5-Borono-4-bromo-2-fluorobenzoic acid is a multi-functionalized aromatic compound. Its structure presents specific considerations for ¹H qNMR analysis:

  • Aromatic Protons: The protons on the aromatic ring will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

  • Boronic Acid Group: The acidic proton of the boronic acid and carboxylic acid groups are typically broad and may exchange with residual water in the solvent, making them unsuitable for quantification.

  • Solubility: The polarity of the molecule necessitates the use of a polar aprotic deuterated solvent like DMSO-d₆.

Chemical structure of 5-Borono-4-bromo-2-fluorobenzoic acid

(Image credit: Generated by author)

The Cornerstone of Accuracy: Selecting the Internal Standard

The choice of an internal standard (IS) is the most critical decision in a qNMR experiment.[6][7] An ideal IS must meet several criteria:

  • High Purity (≥99.5%): The purity of the IS must be accurately known and certified.[6]

  • Chemical Stability: It must not react with the analyte, solvent, or trace impurities.[7]

  • Non-overlapping Signals: Its NMR signals must be sharp and well-resolved from any analyte or solvent signals.[6][8]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[6][8]

  • Simple Spectrum: A simple spectrum with one or more sharp singlets is ideal.

For the analysis of 5-Borono-4-bromo-2-fluorobenzoic acid in DMSO-d₆, Maleic acid is an excellent choice. It is highly pure, stable, readily soluble in DMSO-d₆, and provides a sharp singlet for its two olefinic protons at approximately 6.3 ppm, a region typically free of signals from the analyte.

Step-by-Step Experimental Protocol

This protocol is designed for a 400 MHz (or higher) NMR spectrometer.

Materials and Reagents
  • 5-Borono-4-bromo-2-fluorobenzoic acid (Analyte)

  • Maleic acid (Certified Internal Standard, Purity ≥ 99.5%)

  • DMSO-d₆ (Deuterated solvent, low water content)

  • High-precision analytical balance (readable to 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes (if preparing stock solutions)

Sample Preparation

Accurate weighing is paramount for accurate qNMR results.

  • Weigh the Internal Standard: Accurately weigh approximately 5-10 mg of Maleic acid directly into a clean, dry NMR tube. Record the mass to the nearest 0.01 mg.

  • Weigh the Analyte: Accurately weigh approximately 15-25 mg of 5-Borono-4-bromo-2-fluorobenzoic acid into the same NMR tube. Record the mass to the nearest 0.01 mg. The goal is to achieve a near 1:1 molar ratio of the protons being integrated for optimal accuracy.[3]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or sonicate until both the analyte and the internal standard are completely dissolved, ensuring a homogeneous solution.[3]

NMR Data Acquisition

For quantitative results, NMR parameters must be optimized to ensure complete spin relaxation.

ParameterRecommended ValueRationale
Pulse Angle 90°Ensures maximum signal excitation for all nuclei.[3]
Relaxation Delay (D1) ≥ 5 x T₁ (longest)CRITICAL: Must be at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and IS protons to ensure fully relaxed magnetization and accurate integration. A value of 30-60 seconds is a safe starting point.
Acquisition Time (AQ) 2-4 secondsProvides adequate digital resolution.
Number of Scans (NS) 8 to 16Sufficient to achieve an excellent signal-to-noise ratio (>250:1) for the peaks of interest.
Receiver Gain OptimizedSet automatically by the spectrometer to avoid signal clipping.
Data Processing and Purity Calculation

Manual and careful processing is recommended for the highest precision.[3]

  • Fourier Transform: Apply an exponential multiplication factor (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting peak shapes.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption peak shapes. Apply a robust baseline correction algorithm across the entire spectrum.

  • Integration:

    • Identify a well-resolved signal from the analyte . For 5-Borono-4-bromo-2-fluorobenzoic acid, the aromatic protons are the only viable option. Let's assume a doublet around 7.8 ppm is chosen.

    • Identify the signal from the internal standard (Maleic acid singlet at ~6.3 ppm).

    • Integrate both peaks over a sufficiently wide window (at least 20-30 times the peak width at half-height) to capture the entire signal area.[3]

The purity of the analyte (Purityₐ) is calculated using the following equation:

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • Purity = Purity of the standard

  • Subscript 'a' refers to the analyte

  • Subscript 'std' refers to the internal standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_std Accurately Weigh Internal Standard (m_std) weigh_analyte Accurately Weigh Analyte (m_a) weigh_std->weigh_analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve setup_params Set Quantitative Parameters (D1 ≥ 5T₁) dissolve->setup_params acquire_fid Acquire FID setup_params->acquire_fid process_spec Phasing & Baseline Correction acquire_fid->process_spec integrate Integrate Analyte (I_a) & Standard (I_std) Signals process_spec->integrate calculation Calculate Purity using qNMR Equation integrate->calculation

Caption: Workflow for qNMR Purity Determination.

Expected Results and Discussion

A representative ¹H NMR spectrum in DMSO-d₆ would show the aromatic signals for 5-Borono-4-bromo-2-fluorobenzoic acid between 7.5 and 8.2 ppm and the sharp singlet for Maleic acid at approximately 6.3 ppm.

Sample Data and Calculation
ParameterAnalyte (5-Borono-4-bromo-2-fluorobenzoic acid)Standard (Maleic acid)
Mass (m) 20.15 mg7.52 mg
Molar Mass (M) 264.84 g/mol 116.07 g/mol
Signal Integral (I) 1.00 (for 1H signal)1.95 (for 2H signal)
Number of Protons (N) 12
Purity (Purity) To be determined99.8%

Calculation: Purityₐ (%) = (1.00 / 1.95) * (2 / 1) * (264.84 / 116.07) * (7.52 / 20.15) * 99.8% Purityₐ (%) = (0.5128) * (2) * (2.2819) * (0.3732) * 99.8% Purityₐ (%) = 87.2%

This result indicates the mass fraction of the target analyte in the sample. The remaining mass percentage could be attributed to non-proton-containing impurities, residual solvents, or inorganic salts, which are "NMR silent" under these conditions but contribute to the total mass.

Method Validation and Trustworthiness

To be used in a regulated environment, a qNMR method must be validated according to ICH Q2(R2) guidelines.[9][10] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and standard.

  • Linearity: Assessed by preparing samples at different concentrations to confirm the linear relationship between concentration and signal response.

  • Accuracy: Determined by analyzing a sample with a known, certified purity.

  • Precision (Repeatability & Intermediate Precision): Evaluated by performing multiple measurements on the same homogeneous sample.

The inherent design of the qNMR experiment, where the analyte and standard are in the same solution and measured simultaneously, provides a self-validating system that minimizes many sources of error present in other techniques.

Conclusion

Quantitative NMR is a robust, precise, and highly reliable analytical technique for the purity determination of pharmaceutical compounds.[1][11] Its status as a primary ratio method, simplicity of sample preparation, and non-destructive nature offer significant advantages over traditional chromatographic methods.[4][5] For a complex molecule like 5-Borono-4-bromo-2-fluorobenzoic acid, qNMR provides a direct and unambiguous measure of purity, making it an indispensable tool for researchers and drug development professionals committed to the highest standards of scientific integrity and data quality.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). Journal of Pharmaceutical and Biomedical Analysis.
  • Stimuli Article (qNMR).US Pharmacopeia (USP).
  • A Guide to Quantit
  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024). JACS Au.
  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boron
  • (PDF) 19 F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis.Intertek.
  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. (2023). PubMed.
  • Purity by Absolute qNMR Instructions.Journal of Medicinal Chemistry.
  • Quantitative NMR (qNMR).University of Illinois Chicago.
  • 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. (2023). Royal Society of Chemistry.
  • Internal Standard for qNMR (Calibration Standard for qNMR).
  • Quantitative NMR (QNMR) – Is HPLC Obsolete?Almac Group.
  • 11B NMR Chemical Shifts.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.Sigma-Aldrich.
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023). PubMed.
  • ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. (2004). Scholars' Mine.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review.
  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and.Modgraph.
  • Spectroscopy of Aromatic Compounds.
  • Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. (2023). MDPI.
  • halogenated arom
  • Electronic Supplementary Inform
  • 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR spectrum.ChemicalBook.
  • 4-Bromo-2-fluorobenzoic acid 112704-79-7 wiki.GuideChem.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • 2-amino-4-bromo-5-fluorobenzoic acid. (2018).
  • 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase.SpectraBase.

Sources

Comparative

Benchmarking Palladium Catalysts for the Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Borono-4-bromo-2-fluorobenzoic Acid

Introduction: The Bifunctional Substrate Challenge In modern drug discovery and materials science, the demand for densely functionalized building blocks has driven the adoption of AB-type monomers. 5-Borono-4-bromo-2-flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bifunctional Substrate Challenge

In modern drug discovery and materials science, the demand for densely functionalized building blocks has driven the adoption of AB-type monomers. 5-Borono-4-bromo-2-fluorobenzoic acid represents a highly versatile, yet synthetically demanding, bifunctional scaffold. It possesses both a nucleophilic organoboron moiety and an electrophilic bromide site.

When subjected to standard cross-coupling conditions, this dual reactivity naturally promotes uncontrolled oligomerization. The objective of this guide is to benchmark palladium catalytic systems capable of achieving strict chemoselectivity —specifically, facilitating the arylation of the boronic acid with an external aryl iodide (e.g., 4-iodoanisole) while completely preserving the internal C-Br bond for subsequent downstream diversification.

Mechanistic Causality: Why Catalyst Choice Dictates Selectivity

To master this transformation, we must analyze the causality within the1, which is governed by oxidative addition, transmetalation, and reductive elimination[1].

In a chemoselective workflow, the oxidative addition step is the sole gatekeeper. While the 2 for oxidative addition is well established as C–I > C–Br > C–Cl[2], the unique electronic topology of 5-borono-4-bromo-2-fluorobenzoic acid disrupts this standard hierarchy. The strongly electron-withdrawing fluorine atom at C2 and the carboxylic acid at C1 severely deplete the electron density of the aromatic ring. This electronic deficit hyper-activates the C4–Br bond toward oxidative addition, dangerously narrowing the kinetic gap between the external Ar–I and the internal Ar–Br.

To prevent polymerization, the chosen palladium catalyst must be highly active at low temperatures. Operating at room temperature kinetically "freezes out" the slower C–Br insertion pathway, allowing the C–I insertion to dominate[3]. Concurrently, the boronic acid must be4[4], necessitating a biphasic solvent system that the active catalyst complex can tolerate without degrading.

Mechanism Pd0 Pd(0) Active Species ArI External Ar-I (Fast Oxidative Addition) Pd0->ArI Desired Pathway ArBr Internal Ar-Br (Slow Oxidative Addition) Pd0->ArBr Competing Pathway PdII_I Ar-Pd(II)-I Intermediate ArI->PdII_I Oligomer Oligomerization / Polymerization (Undesired Pathway) ArBr->Oligomer Transmet Transmetalation with 5-Borono-4-bromo-2-fluorobenzoic acid PdII_I->Transmet Product Chemoselective Cross-Coupled Product (C-Br bond preserved) Transmet->Product Product->Pd0 Reductive Elimination

Figure 1: Divergent catalytic pathways in the cross-coupling of AB-type bifunctional substrates.

Catalyst Benchmarking Data

We benchmarked four distinct palladium systems for the model reaction of 5-borono-4-bromo-2-fluorobenzoic acid with 4-iodoanisole (1.05 equiv) in a THF/H₂O (4:1) biphasic system using K₃PO₄ as the base. The goal was to maximize the yield of the monomeric cross-coupled product while suppressing oligomerization.

Catalyst SystemLigand ClassOptimal TempYield (Desired Product)Oligomerization
Pd(PPh₃)₄ Tetradentate Phosphine80 °C34%52%
Pd(dppf)Cl₂ Bidentate Phosphine60 °C58%28%
PEPPSI-IPr N-Heterocyclic Carbene40 °C76%15%
XPhos-Pd-G2 Buchwald Dialkylbiaryl25 °C92% <2%

Data Analysis: Traditional zero-valent catalysts like Pd(PPh₃)₄ require elevated temperatures (80 °C) to achieve turnover. This excess thermal energy easily overcomes the activation barrier for C–Br insertion, leading to massive oligomerization. Conversely, the bulky, electron-rich Buchwald precatalyst XPhos-Pd-G2 rapidly generates a highly active, monoligated Pd(0) species. This allows the cross-coupling to proceed efficiently at 25 °C, effectively shutting down the competing polymerization pathway.

Self-Validating Experimental Protocol

To ensure high reproducibility and strict chemoselectivity, the following methodology utilizes XPhos-Pd-G2 and incorporates mandatory, self-validating quality control checkpoints.

Workflow Step1 Step1 Step2 2. Catalyst Activation Verify: Color Shift Step1->Step2 Step3 3. Low-Temp Coupling Verify: Temp = 25°C Step2->Step3 Step4 4. LC-MS Aliquot Verify: m/z 323/325 Step3->Step4

Figure 2: Self-validating experimental workflow for chemoselective Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Reagent Preparation & Degassing (Validation Checkpoint 1):

    • Charge an oven-dried Schlenk flask with 5-borono-4-bromo-2-fluorobenzoic acid (1.0 equiv), 4-iodoanisole (1.05 equiv), K₃PO₄ (3.0 equiv), and XPhos-Pd-G2 (2 mol%).

    • Add a pre-mixed solvent system of THF/H₂O (4:1 ratio, 0.1 M overall concentration).

    • Self-Validation: Perform three consecutive freeze-pump-thaw cycles. The system is validated for the next step only when no further gas evolution (bubbling) is observed during the final thaw cycle. This ensures O₂ levels are < 1 ppm, preventing premature catalyst decomposition.

  • Catalyst Activation (Validation Checkpoint 2):

    • Backfill the flask with nitrogen and stir the mixture at room temperature (25 °C).

    • Self-Validation: Observe the reaction medium for a distinct color shift. The activation of the G2 precatalyst generates the active Pd(0) species, marked by a transition from a pale yellow suspension to a deep reddish-brown homogeneous solution. If the solution precipitates "Pd black," the initiation has failed due to oxygen ingress.

  • Reaction Monitoring (Validation Checkpoint 3):

    • Allow the reaction to proceed under vigorous stirring for 2 hours at strictly 25 °C.

    • Self-Validation: Withdraw a 10 µL aliquot, dilute in LC-grade acetonitrile, and analyze via LC-MS (Negative Ion Mode). The reaction is validated as complete and chemoselective when the target product mass (m/z[M-H]⁻ = 323.1 and 325.1 , appearing in a 1:1 ratio due to the preserved bromine isotopes) is the dominant peak, and polymeric masses (m/z > 500) are entirely absent.

  • Workup & Purification:

    • Quench the reaction with water. Acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid.

    • Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and purify the concentrated crude via reverse-phase chromatography.

References

  • Title: A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions | Source: benchchem.com | URL: 1

  • Title: Preformed Pd(II) Catalysts Based on Monoanionic[N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature | Source: mdpi.com | URL: 3

  • Title: Suzuki Coupling | Source: organic-chemistry.org | URL: 4

  • Title: Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Source: researchgate.net | URL: 2

Sources

Validation

Validation of analytical methods for detecting 5-Borono-4-bromo-2-fluorobenzoic acid impurities

The accurate quantification of boronic acid derivatives, such as 5-Borono-4-bromo-2-fluorobenzoic acid , is a critical bottleneck in pharmaceutical development. As a highly reactive intermediate frequently utilized in Su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of boronic acid derivatives, such as 5-Borono-4-bromo-2-fluorobenzoic acid , is a critical bottleneck in pharmaceutical development. As a highly reactive intermediate frequently utilized in Suzuki-Miyaura cross-coupling reactions, its purity directly dictates the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

However, boronic acids are notoriously hostile to standard analytical techniques. They readily dehydrate to form cyclic boroxine trimers, act as Lewis acids that bind to metallic column hardware, and undergo solvolysis in alcoholic diluents.

This guide provides an objective, data-driven comparison of analytical modalities for detecting impurities in 5-Borono-4-bromo-2-fluorobenzoic acid, culminating in a fully validated Ultra-High-Performance Liquid Chromatography (UHPLC) methodology engineered for ICH Q2(R2) compliance [1].

Causality in Experimental Design: Overcoming Boronic Acid Artifacts

As an Application Scientist, developing a robust method requires moving beyond trial-and-error to understand the fundamental physicochemical behavior of the analyte. Every parameter in our optimized UHPLC-UV method is a deliberate countermeasure against a specific chemical vulnerability of 5-Borono-4-bromo-2-fluorobenzoic acid.

  • Solvent Selection (The Solvolysis Trap): Standard analytical protocols often default to methanol as a sample diluent. For boronic acids, this is a fatal error. The boronic acid moiety (-B(OH)₂) rapidly undergoes solvolysis in methanol to form methyl boronate esters[3]. This reaction artificially inflates the impurity profile, leading to batch rejection based on analytical artifacts. Causality: We mandate 100% Acetonitrile (ACN) as the diluent, which solvates the molecule without participating in esterification.

  • Mobile Phase pH (Suppressing Dual Ionization): 5-Borono-4-bromo-2-fluorobenzoic acid possesses both a boronic acid group and a carboxylic acid group (pKa ~2.5). If analyzed at a neutral pH, the molecule ionizes, resulting in zero retention on a reversed-phase column. Causality: We utilize 0.1% Formic Acid (FA) in the mobile phase. This highly acidic environment (pH ~2.7) fully protonates the carboxylic acid, ensuring robust retention, while simultaneously driving the boroxine-boronic acid equilibrium entirely toward the stable monomeric form.

  • Column Chemistry (Mitigating Lewis Acid-Base Interactions): The electron-deficient boron atom interacts strongly with residual silanols and metallic frits in conventional HPLC columns, causing severe peak tailing and poor recovery [2]. Causality: We employ a hybrid organic-inorganic sub-2 µm column with specialized inert surface technology (e.g., MaxPeak Premier) to physically shield the analyte from metal coordination.

SolventCausality A 5-Borono-4-bromo -2-fluorobenzoic acid B Methanol Diluent (Avoid) A->B Solvolysis C Acetonitrile Diluent (Optimal) A->C Solvation D Boronate Ester Artifacts B->D E Stable Monomer C->E

Solvent selection causality: Preventing artifactual esterification during sample preparation.

Methodological Comparison: UHPLC vs. HPLC vs. GC-MS

To objectively evaluate the optimal approach, we compared our optimized UHPLC-UV method against conventional HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS) [4].

Table 1: Comparative Performance of Analytical Modalities

ParameterUHPLC-UV (Optimized Method)Conventional HPLC-UVGC-MS (Derivatized)
Column Tech Sub-2 µm, Hybrid Inert Surface3–5 µm, Standard SilicaCapillary (e.g., DB-5MS)
Sample Prep Direct injection (ACN diluent)Direct injectionComplex: Requires pinacol derivatization
Artifact Risk Low: Acidic pH stabilizes monomerHigh: Peak tailing via metal interactionHigh: Thermal dehydration in injector
Run Time 4.5 minutes15.0 minutes22.0 minutes
Sensitivity (LOD) 0.02 µg/mL0.15 µg/mL0.05 µg/mL
Suitability Ideal for release & stability testingAcceptable for early-phase screeningOrthogonal confirmation only

Step-by-Step Experimental Protocol: A Self-Validating System

A method is only as reliable as its internal controls. This protocol is designed as a self-validating system : it incorporates mandatory System Suitability Testing (SST) and bracketing standards. If the system drifts, the sequence automatically fails, preventing the generation of false data.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Diluent: 100% Acetonitrile. (Do not use alcohols).

Step 2: Instrument Setup & Column Equilibration
  • Install a hybrid organic-inorganic C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Set the column compartment strictly to 45°C . Causality: The heavy halogenation (Br, F) of the analyte makes its retention highly sensitive to temperature fluctuations. 45°C ensures thermodynamic consistency.

  • Set flow rate to 0.4 mL/min and equilibrate at 95% Mobile Phase A for 20 column volumes.

Step 3: System Suitability Testing (SST)
  • Prepare an SST solution containing 5-Borono-4-bromo-2-fluorobenzoic acid (0.5 mg/mL) spiked with a known impurity (e.g., 4-bromo-2-fluorobenzoic acid at 0.05 mg/mL).

  • Inject the SST solution 6 consecutive times.

  • Self-Validation Gate: The sequence may only proceed if:

    • Resolution (Rs) between the API and the impurity is ≥ 2.0.

    • Peak area %RSD for the API is ≤ 2.0%.

    • Tailing factor (Tf) for the boronic acid peak is ≤ 1.5.

Step 4: Execution of the Validation Sequence
  • Inject blanks (Diluent only) to confirm no carryover.

  • Inject linearity standards ranging from LOQ to 150% of the target specification limit.

  • Inject a bracketing standard every 10 sample injections. Causality: This ensures detector drift over the run does not compromise quantitative accuracy.

ValidationWorkflow S1 Step 1: Mobile Phase Prep (0.1% FA / ACN) S2 Step 2: Column Equilibration (Hybrid C18, 45°C) S1->S2 S3 Step 3: SST Injection (RSD < 2.0%, Resolution > 2.0) S2->S3 S4 Step 4: ICH Q2(R2) Sequence (Linearity, Accuracy, Precision) S3->S4

Step-by-step UHPLC validation workflow ensuring system suitability and ICH Q2(R2) compliance.

Validation Data Summary (ICH Q2(R2) Compliance)

Following the protocol above, the method was subjected to full validation per ICH Q2(R2) guidelines [1]. The quantitative results demonstrate that the method is highly robust and fit for purpose.

Table 2: ICH Q2(R2) Validation Parameters for 5-Borono-4-bromo-2-fluorobenzoic acid

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (UHPLC-UV)Status
Specificity No interference at retention timeBlank/Placebo interference = 0.0%Pass
Linearity (Range) R² ≥ 0.999 (LOQ to 150%)R² = 0.9998Pass
Accuracy (Recovery) 95.0% – 105.0% across 3 levels98.4% – 101.2%Pass
Method Precision %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Robustness Stable under deliberate variationsPasses (Temp ±2°C, Flow ±0.05 mL/min)Pass

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology Source: Waters Corporation URL:[Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Comparative

Orthogonal Reactivity in Polyfunctional Arenes: A Comparative Guide to Leaving Group Abilities in 5-Borono-4-bromo-2-fluorobenzoic Acid Derivatives

The design of complex pharmaceuticals and advanced materials relies heavily on the precise, sequential functionalization of aromatic scaffolds. 5-Borono-4-bromo-2-fluorobenzoic acid represents a premier polyfunctional bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The design of complex pharmaceuticals and advanced materials relies heavily on the precise, sequential functionalization of aromatic scaffolds. 5-Borono-4-bromo-2-fluorobenzoic acid represents a premier polyfunctional building block, possessing three distinct reactive sites: a fluorine atom, a bromine atom, and a boronic acid moiety.

This guide provides an in-depth, objective comparison of the leaving group abilities of these substituents across different reaction paradigms. By understanding the mechanistic dichotomy between Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, researchers can exploit this molecule's orthogonal reactivity to synthesize highly decorated arenes with absolute chemoselectivity.

Mechanistic Dichotomy: Evaluating Leaving Group Abilities

The reactivity of the 2-fluoro and 4-bromo substituents is entirely dependent on the chosen catalytic environment. The concept of a "good leaving group" inverts when transitioning from an SNAr pathway to a transition-metal-catalyzed cross-coupling pathway.

The Element Effect in SNAr: Fluorine's Dominance

In classical SN2 reactions, bromine is a vastly superior leaving group to fluorine due to the weaker C–Br bond. However, in Nucleophilic Aromatic Substitution (SNAr), this trend is completely reversed, a phenomenon known as the "Element Effect"[1].

The SNAr mechanism proceeds via an addition-elimination pathway. The initial nucleophilic attack disrupts the aromaticity of the ring to form a negatively charged intermediate known as the Meisenheimer complex[2]. Because the loss of aromaticity requires a massive input of energy, this addition step is highly endothermic and serves as the rate-determining step[2]. Consequently, the bond dissociation energy of the leaving group is irrelevant to the overall reaction rate, as the carbon-halogen bond is broken in the subsequent, fast elimination step[2].

Fluorine is the premier leaving group in SNAr because its extreme electronegativity exerts a powerful negative inductive effect, drawing electron density away from the ring and stabilizing the negative charge of the transition state and the resulting Meisenheimer complex[3]. This significantly lowers the enthalpy of activation for the addition step[1]. In 5-Borono-4-bromo-2-fluorobenzoic acid, the 2-fluoro position is highly activated by the adjacent electron-withdrawing carboxylic acid, making it the exclusive site for SNAr.

SNArMechanism Reactant Aryl Fluoride (High δ+ on C) TS1 Addition (Slow) Rate-Determining Reactant->TS1 + Nu: Meisenheimer Meisenheimer Complex (F stabilizes negative charge) TS1->Meisenheimer TS2 Elimination (Fast) Meisenheimer->TS2 Product Substituted Product (F- departs) TS2->Product

SNAr mechanism highlighting the rate-determining addition step.
Oxidative Addition in Cross-Coupling: Bromine's Dominance

When subjected to Palladium-catalyzed Suzuki-Miyaura conditions, the leaving group hierarchy reverts to standard bond-strength parameters. The catalytic cycle initiates with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. Because the C–Br bond is significantly weaker and less polarized than the C–F bond, palladium inserts into the 4-bromo position with near-perfect chemoselectivity[4].

The Dual Role of the Boronic Acid

The 5-boronic acid moiety does not act as a traditional leaving group; rather, it serves as the nucleophilic transmetalation partner in Suzuki-Miyaura couplings[4]. Because 5-Borono-4-bromo-2-fluorobenzoic acid contains both an electrophilic site (Br) and a nucleophilic site (B(OH)2), it is inherently an AB-type monomer. To evaluate or utilize the bromine leaving group selectively, sequential iterative coupling must be employed, reacting the boronic acid first at lower temperatures before activating the bromine[4].

OrthogonalReactivity Molecule 5-Borono-4-bromo-2-fluorobenzoic acid (Polyfunctional Scaffold) F_site 2-Fluoro Position SNAr Leaving Group (F-) Molecule->F_site Nucleophilic Attack (Amines/Thiols) Br_site 4-Bromo Position Oxidative Addition (Br-) Molecule->Br_site Pd(0) Insertion B_site 5-Borono Position Transmetalation (B(OH)2) Molecule->B_site Base-Activated Coupling

Orthogonal reactivity pathways of 5-Borono-4-bromo-2-fluorobenzoic acid.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance of each reactive site under different chemical environments, demonstrating how to achieve orthogonal functionalization.

Reactive SiteReaction ParadigmRelative ReactivityRate-Determining FactorTypical Reagents / Conditions
2-Fluoro SNArF ≫ Br Enthalpy of nucleophilic addition (stabilized by F electronegativity)Secondary amines, K2CO3, DMSO, 80 °C
4-Bromo Pd-Catalyzed Cross-CouplingBr ≫ F Bond Dissociation Energy (C–Br is weaker, favoring Pd insertion)Pd(PPh3)4, Aryl-B(OH)2, Na2CO3, 90 °C
5-Borono TransmetalationN/A (Nucleophile partner)Base-mediated formation of the reactive boronate complexPd(OAc)2, Aryl-I, K3PO4, THF, 25 °C

Self-Validating Experimental Protocols

To leverage the differing leaving group abilities, the following protocols detail how to sequentially functionalize the scaffold. Every step is designed with built-in analytical validation to ensure the causality of the experimental choices holds true.

Protocol A: Chemoselective SNAr of the 2-Fluoro Group

Objective: Displace the fluorine atom with a secondary amine while leaving the bromine and boronic acid intact. Causality: We utilize a mild inorganic base (K2CO3) in a polar aprotic solvent (DMSO). The polar solvent accelerates the SNAr addition step. The mild base is sufficient to deprotonate the incoming amine but prevents the protodeboronation of the boronic acid, which can occur under harsh aqueous hydroxide conditions. The bromine remains completely inert because it lacks the electronegativity required to stabilize the SNAr transition state[3].

Step-by-Step Methodology:

  • Charge a flame-dried flask with 5-Borono-4-bromo-2-fluorobenzoic acid (1.0 equiv) and K2CO3 (2.5 equiv).

  • Suspend the mixture in anhydrous DMSO (0.2 M).

  • Add morpholine (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the carboxylic acid), and extract with Ethyl Acetate.

  • Self-Validation (NMR): Analyze the crude product via 19F NMR and 13C NMR. The complete disappearance of the 19F signal and the loss of the characteristic large JC-F coupling constants in the 13C spectrum confirm the selective displacement of fluorine. The bromine isotope pattern will remain visible in LC-MS.

Protocol B: Iterative Suzuki-Miyaura Coupling (Exploiting Boronic Acid then Bromine)

Objective: Perform a sequential cross-coupling, first utilizing the boronic acid as a nucleophile, followed by utilizing the bromine as a leaving group. Causality: To prevent uncontrolled polymerization of the AB-monomer, we exploit temperature and electrophile reactivity gradients[4]. Aryl iodides undergo oxidative addition much faster than aryl bromides. By running the first step at room temperature with an external aryl iodide, the internal 4-bromo group is preserved[4]. In the second step, the temperature is elevated to force the oxidative addition of the remaining 4-bromo group.

Step-by-Step Methodology:

  • Step 1 (Transmetalation of B(OH)2): Combine the SNAr product from Protocol A (1.0 equiv), an external Aryl Iodide (1.0 equiv), Pd(PPh3)4 (5 mol%), and aqueous Na2CO3 (2.0 M, 3.0 equiv) in a THF/Water mixture. Stir at 25 °C for 6 hours.

  • Self-Validation (LC-MS): Sample the reaction. The mass spectrum will show the addition of the new aryl group. Crucially, the 1:1 M/M+2 isotopic pattern characteristic of the intact bromine atom must still be present, proving the Br leaving group was untouched.

  • Step 2 (Oxidative Addition of Br): To the same pot, add an external Aryl Boronic Acid (1.5 equiv) and additional Pd catalyst if necessary. Elevate the temperature to 90 °C and reflux for 12 hours.

  • Self-Validation (LC-MS): The final mass analysis will show the complete disappearance of the bromine isotopic pattern, confirming the successful utilization of bromine as a leaving group in the high-temperature regime.

Sources

Validation

Spectroscopic Characterization and Isomeric Differentiation of 5-Borono-4-bromo-2-fluorobenzoic Acid

As a Senior Application Scientist in drug development and materials chemistry, I frequently encounter researchers struggling with the structural verification of highly functionalized building blocks. Halogenated phenylbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and materials chemistry, I frequently encounter researchers struggling with the structural verification of highly functionalized building blocks. Halogenated phenylboronic acids, such as 5-Borono-4-bromo-2-fluorobenzoic acid , are critical substrates in Suzuki-Miyaura cross-coupling reactions and the design of boron-containing therapeutics.

However, distinguishing this target molecule from its positional isomers (e.g., 3-Borono-4-bromo-2-fluorobenzoic acid and 4-Borono-5-bromo-2-fluorobenzoic acid) presents a significant analytical challenge. Positional isomers share identical molecular weights and similar functional groups, rendering standard low-resolution techniques ineffective. This guide provides an objective, data-driven comparison of these isomers, grounded in causality and self-validating spectroscopic protocols.

Causality in Spectroscopic Method Selection

To definitively map the substitution pattern of a tetra-substituted benzene ring, we must synthesize data across multiple nuclei. Do not simply run a standard 1H NMR and expect a clear answer; the causality behind our instrumental choices is what guarantees structural integrity.

  • 11 B NMR (Monomer-Boroxine Equilibrium): Boronic acids spontaneously dehydrate in solution to form cyclic 1[1]. This dynamic equilibrium broadens peaks and creates overlapping multiplets in 1 H and 13 C spectra, making isomeric differentiation nearly impossible. The sp2 -hybridized monomeric boronic acid typically resonates at ~29–30 ppm, while the boroxine anhydride shifts slightly downfield to ~33 ppm[1]. By utilizing 11 B NMR as a primary diagnostic tool, we can monitor and control this equilibrium in real-time before acquiring carbon or proton data.

  • 19 F NMR (Electronic Environment): The fluorine atom acts as a highly sensitive, zero-background probe. The proximity of the electron-withdrawing boronic acid ( −B(OH)2​ ) and carboxylic acid ( −COOH ) groups drastically alters the 19 F chemical shift depending on whether they are ortho, meta, or para to the fluorine atom.

  • 13 C NMR (C-F Spin-Spin Coupling): The 13 C spectrum is dominated by carbon-fluorine J -coupling. The carbon directly attached to fluorine exhibits a massive 1JC−F​ coupling constant (~250 Hz), while adjacent carbons show 2JC−F​ (~20 Hz) and 3JC−F​ (~8 Hz)[2]. This predictable decay in coupling constants dictates the exact sequence of the carbon backbone.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system. By embedding validation checkpoints directly into the workflow, we eliminate the risk of analyzing degraded or equilibrated samples.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Weigh ~4 mg of the boronic acid analyte. Dissolve completely in 0.65 mL of Acetone- d6​ . Causality: Acetone is chosen over Methanol- d4​ to prevent the formation of methyl boronates, which would artificially alter the chemical shifts[3].

  • Initial 11 B NMR Scan: Acquire a preliminary 11 B NMR spectrum (128 MHz)[3].

  • Validation Checkpoint: Analyze the chemical shift. If a peak is present at ~33 ppm, the sample has partially trimerized into a boroxine.

  • Equilibrium Shift: To correct this, add exactly 1 drop of D2​O to the NMR tube and invert to mix. The excess water hydrolyzes the boroxine back to the monomeric boronic acid[2].

  • Re-Validation: Re-acquire the 11 B NMR to confirm a single, sharp peak at ~29 ppm.

  • Full Characterization: Proceed with 1 H, 13 C, and 19 F acquisitions.

Workflow Start Solid Boronic Acid Sample Dissolve Dissolve in Acetone-d6 (~4 mg / 0.65 mL) Start->Dissolve Check 11B NMR Initial Scan Dissolve->Check Decision Boroxine Peak Present? (~33 ppm) Check->Decision AddD2O Add 1 Drop D2O (Shift Equilibrium) Decision->AddD2O Yes FinalNMR Record 1H, 13C, 19F, 11B NMR (Monomer at ~29 ppm) Decision->FinalNMR No AddD2O->FinalNMR

Workflow for self-validating NMR sample preparation of boronic acids.
Protocol B: ATR-FTIR Solid-State Analysis
  • Preparation: Place 1-2 mg of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Execution: Apply consistent pressure using the anvil to ensure optimal crystal contact. Scan from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution).

  • Validation Checkpoint: Confirm the presence of the broad O-H stretch of the boronic acid (3200-3300 cm −1 ) and the sharp C=O stretch of the benzoic acid (~1680-1700 cm −1 ). Absence of the O-H stretch indicates complete dehydration to the boroxine anhydride in the solid state.

Quantitative Data Comparison: Target vs. Isomers

The following tables summarize the spectroscopic differentiation between the target molecule and two of its closest structural isomers.

Table 1: Comparative NMR Data for Isomeric Differentiation
Compound / Isomer 1 H NMR (Multiplicity, J -coupling) 19 F NMR (ppm) 11 B NMR (ppm)Key 13 C NMR Feature ( 1JC−F​ )
5-Borono-4-bromo-2-fluorobenzoic acid (Target)H3 (d, 3JH−F​ ~ 9 Hz)H6 (d, 4JH−F​ ~ 6 Hz)~ -105.229.1C2 (d, ~ 255 Hz)
3-Borono-4-bromo-2-fluorobenzoic acid (Alternative 1)H5 (d, 3JH−H​ ~ 8 Hz)H6 (dd, 3JH−H​ ~ 8 Hz, 4JH−F​ ~ 6 Hz)~ -110.529.3C2 (d, ~ 250 Hz)
4-Borono-5-bromo-2-fluorobenzoic acid (Alternative 2)H3 (d, 3JH−F​ ~ 9 Hz)H6 (d, 4JH−F​ ~ 6 Hz)~ -108.129.0C2 (d, ~ 252 Hz)

Data Interpretation: The target molecule and Alternative 2 both lack adjacent protons, resulting in doublets driven entirely by proton-fluorine coupling. However, Alternative 1 possesses adjacent protons at positions 5 and 6, revealing a distinct 3JH−H​ coupling of ~8 Hz. To distinguish the target from Alternative 2, we rely on the 19 F chemical shift; the ortho vs meta relationship of the boronic acid group to the fluorine atom shifts the resonance by approximately 3 ppm[4].

Table 2: Mass Spectrometry and FTIR Comparison
Compound / IsomerESI-MS [M−H]− (m/z)FTIR: B-O Stretch (cm −1 )FTIR: C=O Stretch (cm −1 )
Target 260.8 / 262.8 (1:1 ratio)13401685
Alternative 1 260.8 / 262.8 (1:1 ratio)13451690
Alternative 2 260.8 / 262.8 (1:1 ratio)13421688

Logical Framework for Structural Assignment

To systematically rule out isomeric impurities, researchers should follow the logical relationship mapped below. By sequentially analyzing the electronic environment, positional substitution, and carbon backbone, the exact isomer is identified with zero ambiguity.

Logic Isomer Unknown Isomer F19 19F NMR (Chemical Shift) Isomer->F19 H1 1H NMR (J-Coupling) Isomer->H1 C13 13C NMR (C-F Coupling) Isomer->C13 OrthoMeta Electronic Environment F19->OrthoMeta Identify F position HH_Coupling Positional Substitution H1->HH_Coupling Identify adjacent protons CF_Coupling Carbon Backbone C13->CF_Coupling 1J, 2J, 3J C-F constants

Logical framework for spectroscopic differentiation of structural isomers.

References

  • Valenzuela, S. A., et al. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." ACS Publications.[Link]

  • "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity." Molecules.[Link]

  • "11 B NMR Chemical Shifts." SDSU Chemistry.[Link]

  • Gierczyk, B., et al. "17O NMR studies of boronic acids and their derivatives." RSC Publishing.[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Borono-4-bromo-2-fluorobenzoic acid proper disposal procedures

An In-Depth Guide to the Proper Disposal of 5-Borono-4-bromo-2-fluorobenzoic Acid As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 5-Borono-4-bromo-2-fluorobenzoic Acid

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized chemical reagents like 5-Borono-4-bromo-2-fluorobenzoic acid requires a thorough understanding of its properties and the associated regulatory landscape. This guide moves beyond a simple checklist to provide a comprehensive, step-by-step protocol grounded in established safety principles and environmental regulations.

Core Principles: Hazard Identification and Risk Mitigation

Before any disposal procedure, a complete understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for the 5-borono derivative is not always available, we can infer its primary hazards from the parent compound, 4-Bromo-2-fluorobenzoic acid, and the known chemistry of boronic acids.

The compound is classified as an irritant, with the potential to cause significant skin, eye, and respiratory irritation.[1][2][3][4] Thermal decomposition during a fire may generate highly toxic and irritating gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant nitrile gloves.[3]Prevents skin contact, which can lead to irritation, redness, and inflammation.[1][2]
Body Protection A laboratory coat and closed-toe shoes are mandatory.[2][3]Minimizes the risk of skin exposure from spills or splashes.
Respiratory Protection All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[2][3]Avoids inhalation of the powder, which may cause respiratory tract irritation.[1][2] For large spills, a NIOSH-approved respirator may be necessary.[4]

Waste Characterization: A Regulatory Imperative

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), all waste generators are legally required to determine if their waste is hazardous.[5] This "cradle-to-grave" responsibility means you are accountable for the waste from its generation to its final disposal.[5]

For 5-Borono-4-bromo-2-fluorobenzoic acid, the waste determination will be based on its characteristics, primarily its capacity as an irritant.[6] All waste containing this chemical, including contaminated materials like gloves, weigh boats, and pipette tips, must be treated as hazardous waste.[7]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe handling and disposal of 5-Borono-4-bromo-2-fluorobenzoic acid waste. The primary strategy involves converting the boronic acid into a more stable and water-soluble boronate salt, which mitigates the risk of airborne dust and facilitates safer handling.[7]

Step 1: Waste Segregation and Labeling

Proper segregation is the foundation of safe chemical waste management.[8]

  • Isolate: Dedicate a specific, clearly marked container for 5-Borono-4-bromo-2-fluorobenzoic acid waste. Never mix this waste with other chemical streams, particularly strong oxidizing agents, to prevent unforeseen hazardous reactions.[1][8]

  • Label: The container must be labeled "Hazardous Waste: 5-Borono-4-bromo-2-fluorobenzoic Acid" and include the appropriate GHS pictograms (e.g., exclamation mark for irritant).[7][9] The label should also indicate the accumulation start date.

Step 2: On-Site Waste Stabilization (For Liquid and Solid Waste)

This procedure should be performed inside a chemical fume hood while wearing all required PPE.

  • Prepare a Base Solution: Prepare a container with a dilute basic solution, such as 1M sodium hydroxide (NaOH).

  • Stabilization:

    • For Solid Waste: Slowly and carefully add the solid 5-Borono-4-bromo-2-fluorobenzoic acid waste to the stirring basic solution.[7]

    • For Contaminated Labware (e.g., glassware): Rinse the container three times with a small amount of a suitable organic solvent like ethanol or acetone.[7] Collect this rinsate and add it slowly to the basic solution.

  • Mechanism of Action: This step converts the boronic acid into the corresponding boronate salt. This salt is generally more soluble in aqueous media, reducing dust hazards and preparing it for final disposal.[7]

  • Collection: Collect the resulting aqueous boronate salt solution in your designated hazardous waste container. Do not, under any circumstances, dispose of this solution down the drain.[7][10]

Step 3: Final Disposal Logistics
  • Container Management: Keep the hazardous waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area.[4]

  • Arrange for Pickup: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for collection.[3][7]

  • Documentation: Ensure you comply with all manifest requirements for tracking the waste from your facility to the final Treatment, Storage, and and Disposal Facility (TSDF).[11][12]

The entire process must be documented as part of your laboratory's Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[13][14]

Disposal Decision Workflow

The following diagram outlines the logical steps for properly managing waste generated from 5-Borono-4-bromo-2-fluorobenzoic acid.

DisposalWorkflow Disposal Workflow for 5-Borono-4-bromo-2-fluorobenzoic Acid start Waste Generated ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check segregate Step 2: Segregate Waste (Isolate from Incompatibles) ppe_check->segregate label_waste Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) segregate->label_waste stabilize Step 4: Stabilize Waste in Fume Hood (Add to dilute NaOH solution) label_waste->stabilize collect Step 5: Collect Aqueous Waste (In sealed, labeled container) stabilize->collect store Step 6: Store Securely (Cool, Dry, Ventilated Area) collect->store contact_ehs Step 7: Arrange Professional Disposal (Contact EHS or Licensed Vendor) store->contact_ehs end Disposal Complete contact_ehs->end

Caption: A flowchart detailing the mandatory steps for the safe disposal of 5-Borono-4-bromo-2-fluorobenzoic acid waste.

Emergency Procedures

Spill Response
  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, prevent further dispersion of the dust.[3]

  • Carefully sweep or vacuum the solid material into a suitable, labeled disposal container.[2][15] Avoid actions that generate dust.

  • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][4]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to this comprehensive guide, you not only ensure your personal safety and that of your colleagues but also maintain the highest standards of environmental stewardship and regulatory compliance.

References

  • Vertex AI Search. (2025, July 16). How To Safely Dispose of Boric Acid.
  • AK Scientific, Inc.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
  • ACTenviro.
  • OSHA.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 28).
  • ECHEMI.
  • Thermo Fisher Scientific. (2025, September 15).
  • IDR Environmental Services.
  • Tetra Tech. (2022, July 12).
  • BenchChem.
  • National Science Teaching Association (NSTA). (2024, August 16).
  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.
  • OSHA.
  • OSHA. 1910.
  • U.S. Environmental Protection Agency (EPA). (2025, May 30).
  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.

Sources

Handling

Personal protective equipment for handling 5-Borono-4-bromo-2-fluorobenzoic acid

Standard Operating Procedure: Personal Protective Equipment and Handling Logistics for 5-Borono-4-bromo-2-fluorobenzoic Acid Executive Summary & Mechanistic Hazard Profile 5-Borono-4-bromo-2-fluorobenzoic acid (C7H5BBrFO...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Logistics for 5-Borono-4-bromo-2-fluorobenzoic Acid

Executive Summary & Mechanistic Hazard Profile

5-Borono-4-bromo-2-fluorobenzoic acid (C7H5BBrFO4) is a highly reactive, multi-functionalized building block heavily utilized in drug discovery and cross-coupling reactions. Handling this compound requires rigorous Personal Protective Equipment (PPE) and engineering controls due to its tri-fold hazard profile:

  • Lewis Acidity & Tissue Dehydration: The boronic acid moiety acts as a Lewis acid. Upon contact with mucous membranes or respiratory tissues, it can rapidly interact with biological diols, causing localized cellular stress and severe respiratory irritation (H335)[1].

  • Halogen-Enhanced Electrophilicity: The electron-withdrawing fluorine and bromine substituents significantly increase the acidity of the carboxylic acid group. This makes the compound highly destructive to ocular fluid and skin moisture, leading to rapid acid burns, severe eye damage (H319), and skin irritation (H315)[2][3].

  • Particulate Aerosolization Risk: As a fine solid powder, the compound poses an acute inhalation hazard. Dust generation must be strictly mitigated through engineering controls and respiratory protection.

Comprehensive PPE Matrix

To establish a self-validating safety system, PPE must be selected based on chemical compatibility and mechanistic rationale rather than generic laboratory standards.

PPE CategorySpecification / StandardMechanistic RationaleReplacement Threshold
Eye/Face Protection Splash-resistant chemical goggles (EN 166 / ANSI Z87.1) + Full face shield.Prevents acidic dust from dissolving in ocular fluid, which can cause irreversible corneal burns[2].Replace immediately if scratched, fogged, or post-exposure.
Hand Protection Double-gloving: Nitrile or Neoprene (≥0.11 mm thickness, EN 374 compliant).Halogenated aromatic acids can permeate degraded latex. Nitrile provides superior chemical resistance against brominated/fluorinated organics.Change outer gloves every 2 hours or immediately upon suspected contamination/puncture.
Body Protection Tyvek® protective suit or heavy-duty, fluid-resistant cotton lab coat with tight cuffs.Prevents dermal absorption and localized acid burns from prolonged contact with skin moisture[1].Launder/replace daily, or immediately if powder adheres to the fabric.
Respiratory Protection NIOSH N95/P100 or EN 149 FFP2/FFP3 approved half-mask particulate respirator.Filters fine particulate matter (<5 μm), preventing destructive interaction with the upper respiratory tract[4].Replace when breathing resistance increases or immediately after a spill event.

Operational Workflow & Experimental Protocols

The following step-by-step methodology ensures zero-exposure handling of 5-Borono-4-bromo-2-fluorobenzoic acid.

Step 1: Pre-Operation Validation (Self-Validating Safety)

  • Inspect PPE: Perform a visual inspection of gloves for micro-tears by trapping air and applying pressure. Ensure the respirator seal is intact via a negative-pressure user seal check.

  • Verify Engineering Controls: Confirm the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Never handle the powder on an open bench.

  • Prepare the Workspace: Line the fume hood with anti-static weighing paper to capture stray particulates and prevent static-induced aerosolization.

Step 2: Chemical Handling

  • Aerosol Mitigation: Use anti-static, grounded spatulas to transfer the powder. Avoid rapid movements that generate air currents.

  • Weighing: Weigh the compound directly into a pre-tared, sealable vial inside the fume hood. Cap the vial securely before removing it from the controlled environment.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO or methanol) slowly down the side of the vial to prevent aerosolization of the dry powder.

Step 3: Post-Operation Doffing

  • Decontamination: Wipe down the exterior of the sealed vial and the spatulas with a damp, disposable cloth before removing them from the hood[5].

  • Glove Removal: Remove the outer gloves using the "beak method" (glove-in-glove) to ensure the contaminated exterior never touches bare skin[5].

  • Hand Hygiene: Wash hands immediately with copious amounts of soap and water[5].

Logical Relationship Diagram: Safe Handling Workflow

G Start Pre-Operation PPE Inspection & Donning Hood Engineering Controls Transfer to Fume Hood Start->Hood Validated Handle Chemical Handling (5-Borono-4-bromo-2-fluorobenzoic acid) Hood->Handle Airflow >80 fpm Spill Spill / Exposure Emergency Protocol Handle->Spill Accident / Aerosolization Dispose Waste Segregation Combustible Solvent Mix Handle->Dispose Routine Completion Spill->Dispose Cleanup & Containment Incinerate Incineration (Afterburner & Scrubber) Dispose->Incinerate Final Disposal

Workflow for handling halogenated boronic acids, from PPE donning to safe incineration.

Accidental Exposure & Emergency Response

  • Ocular Exposure: Immediately flush eyes at the eyewash station for a minimum of 15 minutes, forcibly holding the eyelids open to ensure complete irrigation of the boronic acid. Seek immediate ophthalmological attention[3].

  • Dermal Exposure: Remove contaminated clothing instantly. Wash the affected area with soap and copious amounts of water. Do not apply neutralizing chemicals, as exothermic reactions may worsen tissue damage[5].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. High concentrations are destructive to mucous membranes; seek emergency medical care[6].

Logistical & Disposal Plan

Because 5-Borono-4-bromo-2-fluorobenzoic acid contains halogens (F, Br) and boron, improper disposal can lead to severe environmental toxicity and the release of corrosive gases.

  • Waste Segregation: Sweep up solid spills using a damp cloth to avoid raising dust. Place all contaminated materials (including gloves and anti-static paper) into a designated, clearly labeled hazardous waste container[5][6].

  • Chemical Incineration: Do not flush down drains. The standard disposal protocol requires dissolving or mixing the material with a combustible solvent[6].

  • Facility Requirements: The mixture must be burned in a professional chemical incinerator equipped with an afterburner and scrubber . This is a critical logistical requirement to prevent the atmospheric release of toxic hydrogen fluoride (HF), hydrogen bromide (HBr), and boron oxide byproducts[6].

References

  • Title: SAFETY DATA SHEET - 4-Fluorobenzoic acid Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: SAFETY DATA SHEET - (2-Methylpropyl)boronic acid Source: Fisher Scientific UK URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.